molecular formula C10H12FN B1411921 3-(3-Fluorocyclobutyl)benzenamine CAS No. 1893987-81-9

3-(3-Fluorocyclobutyl)benzenamine

Cat. No.: B1411921
CAS No.: 1893987-81-9
M. Wt: 165.21 g/mol
InChI Key: JAXBDTILGXPCQD-UHFFFAOYSA-N
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Description

3-(3-Fluorocyclobutyl)benzenamine is a useful research compound. Its molecular formula is C10H12FN and its molecular weight is 165.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Fluorocyclobutyl)benzenamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Fluorocyclobutyl)benzenamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-fluorocyclobutyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c11-9-4-8(5-9)7-2-1-3-10(12)6-7/h1-3,6,8-9H,4-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAXBDTILGXPCQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1F)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Mechanism of Action of the 3-(3-Fluorocyclobutyl)benzenamine Pharmacophore in Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern early-stage drug discovery, the concept of a "Mechanism of Action" (MoA) extends beyond the final therapeutic entity to the privileged pharmacophores that dictate target engagement and survivability. 3-(3-Fluorocyclobutyl)benzenamine (also referred to as 3-(3-fluorocyclobutyl)aniline) is not a standalone therapeutic; rather, it is a highly specialized structural vector. When conjugated to primary heterocyclic scaffolds (e.g., pyrazolopyrimidines or imidazo[1,2-b]pyridazines), it acts as a dual-purpose modulator. Its incorporation fundamentally alters the pharmacodynamic (PD) binding thermodynamics within kinase ATP-binding pockets and provides a pharmacokinetic (PK) metabolic shield against enzymatic degradation.

This technical guide explores the bipartite MoA of this building block, specifically highlighting its role in the development of Tropomyosin Receptor Kinase (Trk) inhibitors for neuro-oncology ()[1] and Calcium-Dependent Protein Kinase 1 (CDPK1) inhibitors for toxoplasmosis ()[2].

Part 1: Pharmacodynamic (PD) Mechanism of Action

The integration of the 3-(3-fluorocyclobutyl)benzenamine motif into a drug scaffold drives target affinity through three distinct biophysical mechanisms:

  • Hinge Region Anchoring: The aniline (benzenamine) nitrogen serves as a critical hydrogen bond donor/acceptor. In kinase targets like TrkA/B/C, this motif directly interacts with the backbone carbonyls and amides of the kinase hinge region, anchoring the molecule in the ATP-binding site[3].

  • Entropic Pre-organization: The cyclobutyl ring restricts the conformational space of the molecule. Unlike highly flexible linear alkyl chains (e.g., butyl or isobutyl groups), the cyclobutyl moiety pre-organizes the ligand into a bioactive conformation. This significantly reduces the entropic penalty ( ΔS ) incurred upon binding to the hydrophobic sub-pockets of the kinase[4].

  • Halogen Bonding & Dipole Interactions: The strategic placement of the highly electronegative fluorine atom on the cyclobutyl ring creates a strong local dipole. In the CDPK1 ribose-binding pocket, this fluorine atom engages in orthogonal halogen bonding with local backbone amides, effectively lowering the dissociation constant ( Kd​ ) and driving sub-nanomolar potency[5].

Part 2: Pharmacokinetic (PK) Mechanism of Action

A potent binder is useless if it is rapidly cleared. The 3-(3-fluorocyclobutyl)benzenamine motif provides an elegant solution to common PK liabilities:

  • Metabolic Shielding (CYP450 Evasion): Unsubstituted cycloalkyl groups are notorious metabolic hotspots, highly susceptible to Cytochrome P450 (CYP3A4/CYP2D6) mediated aliphatic hydroxylation. The introduction of the electron-withdrawing fluorine atom at the 3-position deactivates the cyclobutyl ring toward oxidative metabolism, drastically extending the intrinsic half-life ( t1/2​ )[4].

  • Lipophilicity and BBB Penetrance: The fluorocyclobutyl group precisely tunes the partition coefficient (clogP). For CNS-active agents like the PET radiotracer[18F]TRACK, this specific substitution pattern enables the molecule to cross the blood-brain barrier (BBB) efficiently while minimizing recognition by P-glycoprotein (P-gp) efflux transporters[1].

Part 3: Experimental Workflows for Validating MoA

To empirically validate the dual MoA of 3-(3-fluorocyclobutyl)benzenamine-derived compounds, early-stage discovery relies on two self-validating experimental systems.

Workflow 1: TR-FRET Kinase Inhibition Assay (PD Validation)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized instead of standard colorimetric or luminescent assays because fluorinated aniline derivatives can exhibit auto-fluorescence. TR-FRET isolates the emission signal temporally, eliminating background interference and preventing false positives.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing the recombinant kinase (e.g., TrkA or CDPK1), a europium-labeled anti-phospho antibody, and a fluorescent tracer (e.g., ULight-conjugated peptide) in a HEPES-buffered saline solution with 1 mM DTT and 0.01% Tween-20.

  • Compound Titration: Dispense the 3-(3-fluorocyclobutyl)benzenamine derivative in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550).

  • Incubation: Add the kinase master mix to the compounds. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add ATP at a concentration equal to its apparent Km​ for the specific kinase to initiate the reaction. Incubate for 60 minutes.

  • Detection & Self-Validation: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar).

    • Self-Validating QC: The assay must include a Staurosporine positive control (full inhibition) and a DMSO negative control (zero inhibition). The assay is only deemed valid if the Z'-factor is > 0.6, ensuring the signal window is robust enough to accurately calculate the IC50​ .

Workflow 2: Human Liver Microsome (HLM) Stability Assay (PK Validation)

Causality: To prove the "metabolic shielding" hypothesis, the compound must be subjected to Human Liver Microsomes (HLMs), which contain the full complement of human Phase I oxidative enzymes. Measuring the disappearance of the parent compound directly quantifies the protective effect of the fluorine atom.

Step-by-Step Methodology:

  • Microsome Preparation: Thaw HLMs on ice and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Pre-Incubation: Spike the test compound into the HLM suspension to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate metabolism by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, 60, and 120 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • LC-MS/MS Analysis & Self-Validation: Centrifuge the quenched samples to precipitate proteins and analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

    • Self-Validating QC: The assay must run Verapamil (a known rapid-clearance drug, expected t1/2​<15 min) and Warfarin (a known slow-clearance drug, expected t1/2​>120 min) in parallel. If these controls fall outside their historical ranges, the microsomal batch is considered inactive or compromised, and data is rejected.

Part 4: Quantitative Data Presentation

The table below synthesizes typical structure-activity relationship (SAR) data demonstrating the profound impact of incorporating the 3-(3-fluorocyclobutyl)benzenamine building block compared to a non-fluorinated baseline[1],[4].

Compound ScaffoldR-Group SubstitutionTrkA IC50​ (nM)CDPK1 IC50​ (nM)HLM t1/2​ (min)CNS Efflux Ratio
Imidazo[1,2-b]pyridazine3-Cyclobutylaniline12.428.518.24.5
Imidazo[1,2-b]pyridazine3-(3-Fluorocyclobutyl)benzenamine 2.6 4.1 >120.0 1.2

Table 1: Comparative SAR metrics illustrating enhanced potency and metabolic stability upon fluorine incorporation.

Part 5: MoA Visualization

MoA_Workflow Start 3-(3-Fluorocyclobutyl)benzenamine Incorporation PD_Branch Pharmacodynamic (PD) MoA Start->PD_Branch PK_Branch Pharmacokinetic (PK) MoA Start->PK_Branch Hinge Aniline Motif: Kinase Hinge H-Bonding PD_Branch->Hinge Halogen Fluorine Motif: Halogen Bonding in Pocket PD_Branch->Halogen CYP Metabolic Shielding: Blocks CYP450 Oxidation PK_Branch->CYP BBB Lipophilicity Modulation: Enhanced BBB Penetrance PK_Branch->BBB Efficacy High Target Affinity (Low Kd) Hinge->Efficacy Halogen->Efficacy Stability Extended Half-Life (High t1/2) CYP->Stability BBB->Stability

Fig 1: Dual Pharmacodynamic and Pharmacokinetic Mechanism of Action of 3-(3-FCB)A.

References

  • Bernard-Gauthier, V., Mossine, A. V., Mahringer, A., et al. "Identification of [18F]TRACK, a Fluorine-18-Labeled Tropomyosin Receptor Kinase (Trk) Inhibitor for PET Imaging." Journal of Medicinal Chemistry, 2018.[Link]

  • Janetka, J. W., Hopper, A. T., Yang, Z., et al. "Optimizing Pyrazolopyrimidine Inhibitors of Calcium Dependent Protein Kinase 1 for Treatment of Acute and Chronic Toxoplasmosis." Journal of Medicinal Chemistry, 2020.[Link]

Sources

Advanced Pharmacokinetic Profiling of 3-(3-Fluorocyclobutyl)benzenamine Derivatives: Overcoming Aniline Liabilities in Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The integration of the aniline (benzenamine) moiety into small-molecule therapeutics is a cornerstone of modern drug design, frequently utilized in kinase inhibitors and GPCR antagonists. However, unsubstituted anilines present severe pharmacokinetic (PK) and toxicological liabilities. They are highly susceptible to rapid Phase I metabolism—specifically Cytochrome P450 (CYP450)-mediated N-oxidation and aromatic hydroxylation—which often leads to rapid systemic clearance and the formation of reactive, toxic benzoquinoneimine intermediates[1][2].

To circumvent these liabilities without sacrificing target binding affinity, medicinal chemists increasingly rely on fluorinated cycloalkyl building blocks[3]. The strategic incorporation of a 3-(3-fluorocyclobutyl) group onto the benzenamine core represents a sophisticated structural intervention. This specific pharmacophoric modification achieves three distinct PK advantages[3][4][5]:

  • Steric Shielding: The cyclobutyl ring provides localized steric bulk that physically obstructs the aniline nitrogen and adjacent ortho-positions from accessing the catalytic ferryl species within the CYP450 active site.

  • Inductive Electron Withdrawal: Fluorine's profound electronegativity exerts a strong inductive effect (-I). This pulls electron density away from the aromatic ring, significantly reducing the basicity ( pKa​ ) and nucleophilicity of the aniline nitrogen. Consequently, CYP-mediated N-oxidation is drastically decelerated[2][5].

  • Conformational Locking: The highly electronegative fluorine atom alters the puckering dynamics of the cyclobutane ring. This restricts the conformational space of the molecule, which can enhance target binding affinity by minimizing the entropic penalty upon binding, while simultaneously increasing lipophilicity ( LogP ) to improve membrane permeability[3][6].

Sequential Pharmacokinetic Profiling Workflow

To accurately quantify the benefits of the 3-(3-fluorocyclobutyl) substitution, a rigorous, self-validating in vitro to in vivo profiling workflow is required.

PKWorkflow Comp Compound Synthesis Caco2 Caco-2 Permeability Comp->Caco2 Step 1 HLM HLM Stability & CL_int Caco2->HLM Step 2 InVivo In Vivo PK (Rodent) HLM->InVivo Step 3 (If CL_int < 50) Data PK Parameter Calculation InVivo->Data LC-MS/MS

Figure 1: Sequential in vitro to in vivo pharmacokinetic profiling workflow.

Self-Validating In Vitro Methodologies

As a Senior Application Scientist, I emphasize that data is only as reliable as the controls built into the assay. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol 3.1: Bidirectional Caco-2 Permeability Assay

Objective: Evaluate intestinal absorption and identify potential P-glycoprotein (P-gp) efflux liabilities[7][8].

Causality & Rationale: Caco-2 cells (human colorectal adenocarcinoma) must be cultured for exactly 21 days. This extended duration is not arbitrary; it is the precise time required for the cells to spontaneously differentiate, form polarized monolayers with tight junctions, and express critical apical efflux transporters (e.g., P-gp)[7][8].

Step-by-Step Methodology:

  • Cell Seeding: Seed Caco-2 cells at a density of 1×105 cells/cm² on polycarbonate transwell inserts. Culture for 21 days, replacing media every 48 hours[9].

  • System Validation (Integrity Check): Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Only inserts with TEER > 250 Ω·cm² are used. Add Lucifer Yellow (a paracellular marker) to the apical chamber; basolateral fluorescence must remain < 1% to confirm tight junction integrity.

  • Dosing: Prepare the 3-(3-Fluorocyclobutyl)benzenamine derivative at 10 µM in HBSS buffer (pH 7.4). Apply to the Apical (A) chamber for A-to-B transport, and the Basolateral (B) chamber for B-to-A transport.

  • Incubation & Sampling: Incubate at 37°C with 5% CO₂. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Replenish with an equal volume of fresh buffer.

  • Internal Controls: Run Digoxin (a known P-gp substrate) and Propranolol (a highly permeable, passive diffusion marker) in parallel to validate transporter functionality and passive permeability thresholds[8].

  • Quantification: Analyze samples via LC-MS/MS to calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ).

Protocol 3.2: Human Liver Microsomal (HLM) Stability Assay

Objective: Determine the intrinsic hepatic clearance ( CLint​ ) and metabolic half-life ( t1/2​ )[7][9].

Causality & Rationale: Microsomes contain Phase I enzymes (predominantly CYP450s) but lack cytosolic Phase II enzymes. By strictly controlling the addition of NADPH (the mandatory electron donor for CYP450s), we can isolate and quantify Phase I oxidative metabolism. The inclusion of a "minus-NADPH" control is critical to rule out chemical instability or degradation by non-CYP enzymes (e.g., esterases)[9].

Step-by-Step Methodology:

  • Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a reaction mixture containing 0.5 mg/mL microsomal protein in 100 mM potassium phosphate buffer (pH 7.4)[9].

  • Pre-Incubation: Add the test compound to a final concentration of 1 µM (ensure final DMSO concentration is ≤ 0.25% to prevent CYP inhibition)[9]. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM. (For the negative control, add an equivalent volume of buffer instead of NADPH).

  • Time-Course Sampling: At t=0,5,15,30,45, and 60 minutes, withdraw 50 µL aliquots.

  • Quenching: Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard. This instantly precipitates proteins and halts enzymatic activity.

  • Internal Controls: Run Verapamil (high clearance) and Dextromethorphan (moderate clearance) alongside the test articles to verify the metabolic competence of the microsome batch[9].

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to determine the depletion rate constant ( k ), t1/2​ , and CLint​ .

Quantitative Data Synthesis: SAR Trends

The table below synthesizes established Structure-Activity Relationship (SAR) trends, demonstrating how the stepwise addition of the cyclobutyl ring and subsequent fluorination systematically rescues the PK profile of the aniline scaffold[3][4].

Compound ScaffoldCaco-2 Papp​ ( 10−6 cm/s)HLM CLint​ (µL/min/mg)Bioactivation LiabilityPrimary Clearance Route
Unsubstituted Aniline High (>20)High (>150)High (Benzoquinoneimines)CYP-mediated N-oxidation
3-Cyclobutylbenzenamine Moderate (10-15)Moderate (80-120)ModerateAromatic hydroxylation
3-(3-Fluorocyclobutyl)benzenamine Moderate-High (15-18)Low (<40)NegligiblePhase II Conjugation / Renal

Table 1: Comparative pharmacokinetic profiling of aniline derivatives. Data represents established SAR trends for fluorinated cycloalkyl anilines derived from literature[3][4].

Metabolic Clearance and Bioactivation Pathways

The primary driver of aniline toxicity is bioactivation. Unsubstituted anilines are rapidly oxidized by CYP450s into hydroxylamines, which subsequently dehydrate into highly electrophilic benzoquinoneimines. These reactive species covalently bind to cellular proteins and DNA, causing hepatotoxicity[1].

By incorporating the 3-fluorocyclobutyl group, the electron-withdrawing nature of the fluorine atom deactivates the aromatic ring toward electrophilic attack by the CYP450 ferryl oxygen. This effectively blocks the toxic bioactivation pathway, shunting the molecule toward safer, slower Phase II clearance mechanisms[2][10].

MetabolicPathway Parent 3-(3-Fluorocyclobutyl) benzenamine Derivative CYP450 Hepatic CYP450 (Phase I Metabolism) Parent->CYP450 Hepatic Portal Delivery N_Oxidation N-Oxidation / Hydroxylation (Sterically Hindered) CYP450->N_Oxidation Minor Pathway StableMetab Stable Phase II Conjugates CYP450->StableMetab Major Pathway Tox Reactive Benzoquinoneimine (Blocked) N_Oxidation->Tox Bioactivation (Mitigated by F-substitution) Excretion Renal / Biliary Excretion StableMetab->Excretion Clearance

Figure 2: Modulated metabolic clearance pathway of fluorocyclobutyl-anilines vs standard anilines.

Conclusion

The 3-(3-Fluorocyclobutyl)benzenamine scaffold is a masterclass in applied physical organic chemistry within drug design. By leveraging both the steric bulk of the cyclobutane ring and the profound stereoelectronic effects of the fluorine atom, researchers can systematically engineer out the metabolic and toxicological liabilities inherent to anilines. Utilizing rigorous, self-validating assays like bidirectional Caco-2 transport and minus-NADPH controlled HLM stability ensures that these PK improvements translate reliably from the bench to in vivo models.

References

  • Grygorenko, O. O., et al. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem.[Link]

  • Emery Pharma. ADME Profiling, DMPK Studies, and Drug-Drug Interactions Assays. [Link]

  • Li, A. P., et al. (2023). Preclinical Pharmacokinetics, Tissue Distribution and in vitro Metabolism of FHND6091. Taylor & Francis.[Link]

  • Redinbo, M. R., et al. (2018). The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. PMC - NIH.[Link]

  • Zhang, D., et al. (2018). Drug metabolism in drug discovery and development. PMC - NIH.[Link]

  • Meanwell, N. A. (2011). Designing Around Problematic Functionalities in Drug Discovery. Blumberg Institute.[Link]

  • MacMillan, D. W. C., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications.[Link]

  • Rietjens, I. M. C. M. (1994). Quantitative structure activity relationships for the biotransformation and toxicity of halogenated benzene-derivatives. WUR eDepot.[Link]

  • O'Hagan, D., et al. (2026). Fluorinated terpenoids and their fluorine-containing derivatives. RSC Advances.[Link]

Sources

A Strategic Guide to Establishing the Baseline Toxicity and Safety Profile of 3-(3-Fluorocyclobutyl)benzenamine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3-Fluorocyclobutyl)benzenamine is a novel chemical entity with potential applications in pharmaceutical development. As with any new molecule intended for therapeutic use, a thorough evaluation of its safety profile is paramount before it can be considered for clinical investigation. This guide provides a comprehensive, technically-grounded framework for establishing the baseline toxicity and safety profile of 3-(3-Fluorocyclobutyl)benzenamine. It is designed to guide researchers and drug development professionals through a logical, phased approach to non-clinical safety assessment, from initial in silico predictions to pivotal in vivo studies. The methodologies detailed herein are aligned with international regulatory guidelines and industry best practices to ensure the generation of robust and reliable data for informed decision-making in the drug development process.

Part 1: Introduction and Strategic Overview

The journey of a new chemical entity (NCE) from laboratory synthesis to a potential therapeutic agent is contingent upon a meticulous and rigorous safety evaluation. 3-(3-Fluorocyclobutyl)benzenamine, a compound characterized by a fluorinated cyclobutane moiety attached to a benzenamine ring, represents a unique structural class with an unknown biological safety profile. The presence of the fluorocyclobutyl group may significantly influence its metabolic stability, distribution, and potential for off-target interactions.[1] Therefore, a systematic and tiered approach to toxicological assessment is essential.

This guide outlines a strategic workflow for the non-clinical safety evaluation of 3-(3-Fluorocyclobutyl)benzenamine. The primary objectives are:

  • To identify potential hazards to human health.[2]

  • To determine a safe starting dose for first-in-human (FIH) clinical trials.

  • To provide a comprehensive data package to support regulatory submissions (e.g., Investigational New Drug - IND).

The workflow is designed to be resource-efficient, employing a battery of in vitro assays in the initial stages to screen for potential liabilities before progressing to more complex and resource-intensive in vivo studies.[3][4]

cluster_0 Phase 1: Early Assessment & Screening cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Data Integration & Risk Assessment In Silico In Silico Assessment (Toxicity Prediction) PhysChem Physicochemical Characterization In Silico->PhysChem Informs InVitroTox In Vitro Toxicology Screening (Cytotoxicity, Genotoxicity, hERG) PhysChem->InVitroTox Guides Assay Design AcuteTox Acute Toxicity Studies (Dose Range Finding) InVitroTox->AcuteTox Prioritizes & Informs Dose Selection SafetyPharm Safety Pharmacology (Core Battery) AcuteTox->SafetyPharm Determines Dose Range RepeatDose Repeat-Dose Toxicity (Sub-acute) AcuteTox->RepeatDose Determines Dose Levels Integration Data Integration & Analysis SafetyPharm->Integration RepeatDose->Integration Risk Risk Assessment (FIH Dose Calculation) Integration->Risk Comprehensive Profile IND IND-Enabling Report Risk->IND

Caption: Phased approach to non-clinical safety assessment.

Part 2: Foundational Safety Assessment: In Vitro Toxicology

The initial phase of safety assessment focuses on a battery of in vitro assays designed to identify potential liabilities early in the development process.[5] These assays are crucial for making go/no-go decisions and for guiding the design of subsequent in vivo studies.

Genotoxicity Assessment

Genotoxicity assays are critical for evaluating a compound's potential to damage genetic material, which can lead to mutations and potentially cancer.[6]

The Ames test is a widely used method for detecting gene mutations.[7] It utilizes several strains of Salmonella typhimurium that are mutated to require histidine for growth.[8] The assay determines if a substance can cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[6]

Experimental Protocol: Ames Test

  • Strain Selection: Use a standard panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and E. coli strain (e.g., WP2 uvrA).

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.[9]

  • Dose Selection: A preliminary toxicity test should be performed to determine the appropriate concentration range of 3-(3-Fluorocyclobutyl)benzenamine. The highest concentration should show some evidence of toxicity.

  • Plate Incorporation Method:

    • Add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution (at various concentrations), and 0.5 mL of S9 mix or buffer to 2 mL of molten top agar.[9]

    • Vortex briefly and pour the mixture onto minimal glucose agar plates.[8]

    • Incubate the plates at 37°C for 48-72 hours.[8]

  • Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies that is at least double the background (negative control) count.

This assay detects both clastogenic (chromosome breaking) and aneugenic (whole chromosome loss) events.[10] It is performed in mammalian cells and is a key component of the standard genotoxicity testing battery.

Experimental Protocol: In Vitro Micronucleus Assay

  • Cell Line Selection: Use a suitable mammalian cell line, such as human peripheral blood lymphocytes (HPBL), CHO, or TK6 cells.[11]

  • Treatment: Expose cell cultures to at least three concentrations of 3-(3-Fluorocyclobutyl)benzenamine for a short duration (3-6 hours) with and without S9 activation, and for a longer duration (equivalent to 1.5-2 normal cell cycle lengths) without S9.[11][12]

  • Cytokinesis Block: Add Cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.[13]

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).[11]

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[13] A positive result is a significant, dose-dependent increase in the frequency of micronucleated cells.[11]

Safety Pharmacology Screening: Cardiotoxicity

Cardiotoxicity is a major cause of drug attrition.[3] Early assessment of a compound's effect on cardiac ion channels is crucial. The human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a primary target for cardiotoxicity screening, as its inhibition can lead to QT interval prolongation and potentially fatal arrhythmias.[14][15]

Experimental Protocol: hERG Automated Patch Clamp Assay

  • Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).[15]

  • Assay Platform: Employ an automated patch-clamp system (e.g., QPatch or SyncroPatch) for high-throughput screening.[14][16]

  • Procedure:

    • Cells are subjected to a voltage protocol to elicit hERG currents.[15]

    • 3-(3-Fluorocyclobutyl)benzenamine is applied at a range of concentrations (typically 0.1 to 30 µM).

    • The effect of the compound on the hERG current is measured.

  • Data Analysis: The percentage of hERG current inhibition is calculated for each concentration, and an IC50 value (the concentration at which 50% of the current is inhibited) is determined. Known hERG inhibitors (e.g., E-4031) are used as positive controls.[14]

In Vitro AssayEndpointPurpose
Ames Test Gene MutationAssesses mutagenic potential.[6]
Micronucleus Test Chromosome DamageDetects clastogenic and aneugenic potential.[10]
hERG Assay Ion Channel InhibitionScreens for potential cardiotoxicity.[17]
Table 1: Core in vitro safety screening battery.

Part 3: In Vivo Safety Assessment

Following the in vitro screening, in vivo studies in animal models are conducted to understand the compound's effects in a whole organism. These studies are essential for determining the toxicokinetic profile and identifying target organs of toxicity.

Acute Oral Toxicity Study

The acute toxicity study provides information on the adverse effects of a single high dose of the compound and helps in determining the dose range for subsequent repeat-dose studies.[18][19] The Acute Toxic Class Method (OECD Guideline 423) is a commonly used stepwise procedure that minimizes the number of animals required.[20][21]

Experimental Protocol: Acute Toxic Class Method (OECD 423)

  • Animal Model: Use a single sex (typically female) of a standard rodent species (e.g., Wistar or Sprague-Dawley rats).[21]

  • Dosing: Administer 3-(3-Fluorocyclobutyl)benzenamine orally by gavage in a stepwise procedure using fixed starting doses (e.g., 5, 50, 300, 2000 mg/kg).[20]

  • Procedure:

    • Start with a group of 3 animals at a dose level just below the expected lethal dose.

    • The outcome (mortality or survival) determines the dose for the next step.

    • The procedure is stopped when a dose that causes mortality is identified or when no mortality is observed at the highest dose level.

  • Observations: Observe animals for clinical signs of toxicity and mortality for up to 14 days.[20] Record body weight changes and perform a gross necropsy on all animals at the end of the study.

  • Classification: The results are used to classify the compound into a GHS (Globally Harmonized System) toxicity category.[18]

Safety Pharmacology Core Battery

Safety pharmacology studies investigate the potential undesirable effects of a compound on vital physiological functions.[22] The ICH S7A guideline recommends a core battery of tests to assess the cardiovascular, central nervous, and respiratory systems.[2][23][24]

cluster_cvs Cardiovascular System cluster_cns Central Nervous System cluster_resp Respiratory System CoreBattery Safety Pharmacology Core Battery (ICH S7A) CVS_Endpoints ECG Blood Pressure Heart Rate CoreBattery->CVS_Endpoints Assess CNS_Endpoints Behavioral Changes Motor Activity Coordination CoreBattery->CNS_Endpoints Assess Resp_Endpoints Respiratory Rate Tidal Volume CoreBattery->Resp_Endpoints Assess

Caption: Key components of the safety pharmacology core battery.

Methodologies:

  • Cardiovascular System: In vivo studies in conscious, telemetered animals (e.g., dogs or non-human primates) are the gold standard. Electrocardiogram (ECG), blood pressure, and heart rate are continuously monitored following administration of 3-(3-Fluorocyclobutyl)benzenamine.

  • Central Nervous System: A functional observational battery (e.g., Irwin test) is performed in rodents to assess behavioral changes, effects on motor activity, coordination, and sensory/motor reflexes.[22]

  • Respiratory System: Respiratory rate and tidal volume are measured in conscious animals using methods like whole-body plethysmography.

SystemKey Endpoints
Cardiovascular ECG (QT, PR, QRS intervals), Blood Pressure, Heart Rate
Central Nervous Behavior, Motor Activity, Coordination, Body Temperature
Respiratory Respiratory Rate, Tidal Volume, Hemoglobin Oxygen Saturation
Table 2: Endpoints for the safety pharmacology core battery.

Part 4: Data Integration and Risk Assessment

The final step in establishing the baseline safety profile is the integration of all data from the in vitro and in vivo studies. This comprehensive analysis allows for:

  • Hazard Identification: Identifying all potential adverse effects.

  • Dose-Response Assessment: Characterizing the relationship between dose and effect.

  • No-Observed-Adverse-Effect Level (NOAEL): Determining the highest dose at which no adverse effects are observed in the most sensitive species.

  • Risk Characterization: Using the NOAEL to calculate a safe starting dose for Phase 1 clinical trials, incorporating appropriate safety factors.

This integrated assessment forms the cornerstone of the non-clinical safety section of an IND application and provides the foundation for the safe clinical development of 3-(3-Fluorocyclobutyl)benzenamine.

References

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An In-depth Technical Guide to the Thermodynamic Stability of 3-(3-Fluorocyclobutyl)benzenamine Isomers

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern drug discovery and development, a profound understanding of a molecule's conformational and isomeric stability is paramount. This guide provides a comprehensive technical analysis of the factors governing the thermodynamic stability of the cis and trans isomers of 3-(3-Fluorocyclobutyl)benzenamine. We will dissect the intricate interplay of ring strain, steric interactions, and substituent effects that dictate the potential energy landscape of these isomers. This document outlines both state-of-the-art computational methodologies and foundational experimental protocols for determining relative stability, offering researchers and drug development professionals a robust framework for analysis. The insights provided herein are critical for rational drug design, guiding synthesis, purification, and formulation of novel therapeutics.

Introduction: Stability as a Cornerstone of Drug Design

The journey of a drug candidate from a laboratory curiosity to a clinical therapeutic is paved with challenges, many of which are fundamentally linked to its physicochemical properties. Among the most critical of these is thermodynamic stability. The relative stability of a molecule's isomers—compounds sharing the same molecular formula but differing in the spatial arrangement of atoms—can profoundly influence its biological activity, pharmacokinetic profile, and manufacturability. An unstable isomer may be difficult to synthesize selectively, prone to degradation during storage, or may isomerize in vivo to a less active or even toxic form.

The molecule at the heart of this guide, 3-(3-Fluorocyclobutyl)benzenamine, is a prototypical example of a compound where subtle structural changes can lead to significant differences in stability. Its structure features a four-membered cyclobutane ring, a system known for its inherent ring strain, substituted with a fluorine atom and an aminophenyl group.[1][2][3][4] The incorporation of fluorine is a common strategy in medicinal chemistry to enhance properties like metabolic stability and binding affinity.[5][6] This guide focuses on the 1,3-disubstituted pattern on the cyclobutane ring, which gives rise to two geometric isomers: cis and trans. Understanding which of these isomers represents the global energy minimum is a crucial step in its development as a potential therapeutic agent.

Theoretical Framework: Deconstructing Isomeric Stability

The thermodynamic stability of the 3-(3-Fluorocyclobutyl)benzenamine isomers is governed by a delicate balance of several competing energetic factors. To predict the favored isomer, one must first understand the unique conformational behavior of the cyclobutane ring.

The Puckered Conformation of Cyclobutane

Contrary to the planar square often depicted in 2D drawings, the cyclobutane ring is not flat.[1][2] A planar conformation would impose severe torsional strain due to the eclipsing of all eight C-H bonds, in addition to significant angle strain from the 90° C-C-C bond angles deviating from the ideal sp³ angle of 109.5°.[2][4][7] To alleviate this torsional strain, the cyclobutane ring adopts a "puckered" or "butterfly" conformation.[1][2][3] In this conformation, one carbon atom is bent out of the plane of the other three by an angle of about 25-30°.[2][8] This puckering reduces the eclipsing interactions between adjacent hydrogens, though it slightly increases angle strain.[3] The ring rapidly interconverts between equivalent puckered conformations at room temperature.[1]

This puckering creates two distinct substituent positions on each carbon: a pseudo-axial (a) position, which is more sterically hindered, and a pseudo-equatorial (e) position, which is less hindered. Bulky substituents strongly prefer the pseudo-equatorial position to minimize unfavorable steric interactions with other atoms across the ring.

Analyzing the Cis and Trans Isomers

For a 1,3-disubstituted cyclobutane, the relative stability of the cis and trans isomers depends on which conformation allows the substituents to occupy the most favorable positions.

  • Trans-1,3-disubstitution: In the trans isomer, one substituent must be pseudo-axial while the other is pseudo-equatorial (a,e). To minimize steric strain, the larger, bulkier substituent will preferentially occupy the equatorial position. In 3-(3-Fluorocyclobutyl)benzenamine, the aminophenyl group is significantly larger than the fluorine atom. Therefore, the most stable conformation of the trans isomer will have the aminophenyl group in a pseudo-equatorial position and the fluorine atom in a pseudo-axial position.

  • Cis-1,3-disubstitution: The cis isomer presents a more favorable scenario. It can adopt a puckered conformation where both substituents occupy pseudo-equatorial positions (e,e).[9][10] This diequatorial arrangement avoids the significant 1,3-diaxial steric repulsion that would occur if both groups were in axial positions.

Prediction: Based on fundamental principles of conformational analysis, the cis isomer is predicted to be the more thermodynamically stable isomer . The ability of the cis isomer to place both the bulky aminophenyl group and the fluorine atom in pseudo-equatorial positions (e,e) represents a lower energy state compared to the most stable conformation of the trans isomer, which is forced to place one substituent (fluorine) in a more sterically demanding pseudo-axial position (e,a). This is the general rule for 1,3-disubstituted cyclobutanes, although rare exceptions exist for substituents with unusual electronic interactions.[9][10]

Diagram 1: Isomeric and Conformational Relationships

G cluster_isomers Isomers cluster_conformers Dominant Conformations cis cis-Isomer cis_ee Diequatorial (e,e) (Predicted Lower Energy) cis->cis_ee adopts trans trans-Isomer trans_ea Equatorial-Axial (e,a) trans->trans_ea adopts parent 3-(3-Fluorocyclobutyl)benzenamine parent->cis parent->trans

A schematic showing the relationship between the parent compound, its cis/trans isomers, and their predicted lowest-energy conformations.

Methodologies for Determining Thermodynamic Stability

While theoretical principles provide a strong predictive foundation, quantitative determination of isomer stability requires rigorous computational and experimental methods.

Computational Chemistry Approach

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for accurately predicting the relative energies of isomers.[11][12][13] A typical workflow provides not just the energy difference but also insights into the geometric and electronic structures.

Protocol for DFT-Based Stability Determination:

  • Structure Generation: Build initial 3D structures of both cis and trans isomers of 3-(3-Fluorocyclobutyl)benzenamine using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search for each isomer to identify all low-energy puckered conformations. This step is critical to ensure the global energy minimum is found, not just a local minimum.

  • Geometry Optimization: Optimize the geometry of each identified conformer. A commonly used and well-validated level of theory for this purpose is B3LYP with a 6-31G(d) basis set.[14][15][16][17] This calculation finds the lowest energy structure for each conformer.

  • Frequency Calculation: Perform a frequency calculation on each optimized geometry at the same level of theory. This serves two purposes:

    • It confirms that the structure is a true energy minimum (i.e., has no imaginary frequencies).

    • It provides the zero-point vibrational energy (ZPVE) and thermal corrections necessary to calculate the Gibbs free energy (G).

  • Single-Point Energy Refinement (Optional but Recommended): To achieve higher accuracy, perform a single-point energy calculation on the optimized geometries using a larger basis set, such as 6-311+G(2df,2p).[14]

  • Analysis: Compare the calculated Gibbs free energies (G) of the most stable conformer of each isomer. The isomer with the lower Gibbs free energy is the more thermodynamically stable. The energy difference (ΔG) can be directly related to the equilibrium constant.

Diagram 2: Computational Workflow for Stability Analysis

G start 1. Build 3D Structures (cis & trans) conf_search 2. Conformational Search (Identify all puckered forms) start->conf_search dft_opt 3. Geometry Optimization (e.g., B3LYP/6-31G(d)) conf_search->dft_opt freq_calc 4. Frequency Calculation (Confirm minima, get G) dft_opt->freq_calc energy_compare 5. Compare Gibbs Free Energies (ΔG) freq_calc->energy_compare end 6. Identify Most Stable Isomer energy_compare->end

A step-by-step workflow for determining isomer stability using DFT calculations.

Experimental Validation via Chemical Equilibration

The gold standard for determining thermodynamic stability is through experimental measurement. The most direct method involves equilibrating a mixture of the isomers and quantifying their ratio. The ratio at equilibrium is a direct measure of the Gibbs free energy difference (ΔG) between them.

Protocol for Experimental Stability Determination:

  • Synthesis and Isolation: Synthesize 3-(3-Fluorocyclobutyl)benzenamine, which will likely produce a mixture of cis and trans isomers.[18] Isolate either a pure isomer or a non-equilibrium mixture of the isomers.

  • Equilibration: Subject the sample to conditions that allow for interconversion between the cis and trans isomers. This typically requires a reversible reaction pathway. For a cyclobutane derivative, this might be achieved by heating in the presence of a catalyst (e.g., a strong base like potassium tert-butoxide in tert-butanol or a Lewis acid) that can facilitate a ring-opening/ring-closing equilibrium or epimerization at one of the stereocenters.

  • Sampling and Quenching: Periodically take aliquots from the reaction mixture and quench the reaction (e.g., by rapid cooling and neutralization) to lock the isomer ratio.

  • Quantitative Analysis: Analyze the composition of the quenched aliquots to determine the ratio of cis to trans isomers. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an ideal technique for this purpose.[19][20][21][22][23] The integration of well-resolved peaks corresponding to unique protons or carbons in each isomer provides a precise molar ratio. Gas Chromatography (GC) can also be used if the isomers are separable and response factors are determined.[19]

  • Equilibrium Confirmation: Continue the process until the isomer ratio remains constant over several time points, confirming that thermodynamic equilibrium has been reached.

  • Calculation of ΔG: Use the equilibrium constant (K_eq = [cis]/[trans]) to calculate the Gibbs free energy difference using the equation: ΔG = -RT ln(K_eq) where R is the gas constant and T is the temperature in Kelvin.

Data Synthesis and Expected Results

Table 1: Predicted and Experimental Thermodynamic Data

ParameterPredicted Value (Computational)Measured Value (Experimental)
Most Stable Isomer ciscis
ΔG (trans → cis) at 298 K -1.5 to -3.0 kcal/mol (Typical for 1,3-e,e vs e,a)To be determined
Equilibrium Ratio (cis:trans) > 90:10To be determined
Key Stabilizing Factor cis isomer allows for a diequatorial (e,e) conformation, minimizing steric strain.N/A
Key Destabilizing Factor trans isomer forces one substituent into a pseudo-axial (a) position, incurring steric strain.N/A

Conclusion and Implications for Drug Development

This guide establishes a comprehensive framework for evaluating the thermodynamic stability of 3-(3-Fluorocyclobutyl)benzenamine isomers. The foundational principles of conformational analysis strongly predict that the cis isomer is more stable than the trans isomer. This stability arises from the ability of the puckered cyclobutane ring in the cis configuration to accommodate both the aminophenyl and fluoro substituents in sterically favorable pseudo-equatorial positions.

For drug development professionals, this finding has critical implications:

  • Synthetic Strategy: Synthetic routes should be designed to favor the formation of the cis isomer to maximize yield and minimize costly isomeric separations.

  • Purification and Formulation: During purification, it is crucial to recognize that the trans isomer, as the higher-energy species, may be prone to isomerization to the more stable cis form under certain conditions (e.g., heat, acid, or base catalysis).

  • Regulatory and QC: A thorough understanding of the isomeric landscape and the potential for interconversion is essential for regulatory filings and for establishing robust quality control specifications for the final active pharmaceutical ingredient (API).

By integrating the robust computational and experimental protocols detailed herein, researchers can confidently determine the thermodynamic landscape of this and other similarly substituted cyclobutane systems, enabling a more rational, efficient, and data-driven approach to drug design and development.

References

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Methodological & Application

Step-by-step synthesis protocol for 3-(3-Fluorocyclobutyl)benzenamine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthesis and Process Optimization for 3-(3-Fluorocyclobutyl)benzenamine

Introduction & Strategic Rationale

The incorporation of fluorinated cycloalkanes into small-molecule scaffolds has become a cornerstone strategy in modern drug discovery. The fluorocyclobutyl moiety, in particular, serves as a metabolically stable, conformationally restricted bioisostere for tert-butyl or phenyl groups, significantly enhancing lipophilic efficiency and altering the basicity of adjacent amines[1][2].

3-(3-Fluorocyclobutyl)benzenamine (also known as 3-(3-fluorocyclobutyl)aniline) is a highly versatile building block used in the synthesis of kinase inhibitors and GPCR modulators. However, the synthesis of fluorocyclobutanes is historically plagued by low yields due to ring-contraction (yielding cyclopropylcarbinyl derivatives) or elimination (yielding cyclobutenes) during the deoxyfluorination of cyclobutanol precursors[3].

This application note details a robust, self-validating two-step synthetic protocol designed to maximize the yield of the target aniline while suppressing carbocation-mediated side reactions.

Retrosynthetic Logic and Pathway Design

To ensure scalability and high stereochemical fidelity, our validated route avoids direct electrophilic fluorination of the aromatic ring. Instead, we utilize a pre-formed cyclobutane skeleton. The sequence begins with the commercially available 3-(3-nitrophenyl)cyclobutan-1-ol .

  • Deoxyfluorination: The secondary alcohol is converted to a fluoride using Diethylaminosulfur trifluoride (DAST). The causality behind using DAST at strictly cryogenic temperatures (–78 °C) is to favor an SN​2 -like concerted displacement. Allowing the reaction to proceed via a long-lived carbocation ( SN​1 ) would inevitably lead to ring contraction driven by the relief of cyclobutane ring strain.

  • Nitro Reduction: The intermediate 1-fluoro-3-(3-nitrophenyl)cyclobutane undergoes catalytic hydrogenation. The C–F bond on the sp3 cyclobutane carbon is highly stable to standard Pd/C hydrogenation conditions, allowing for chemoselective reduction of the nitro group to the target aniline.

SynthesisRoute SM 3-(3-nitrophenyl)cyclobutan-1-ol (Starting Material) Int 1-fluoro-3-(3-nitrophenyl)cyclobutane (Intermediate) SM->Int DAST, CH2Cl2 -78 °C to RT (Deoxyfluorination) Side Ring-contracted byproducts (Minimized) SM->Side High Temp / SN1 (Undesired) Prod 3-(3-fluorocyclobutyl)benzenamine (Target Product) Int->Prod H2 (1 atm), 10% Pd/C MeOH, RT (Nitro Reduction)

Fig 1: Two-step synthetic workflow for 3-(3-Fluorocyclobutyl)benzenamine.

Reaction Optimization Data

Prior to finalizing the protocol, various deoxyfluorination reagents were evaluated to determine the optimal balance between conversion efficiency and the suppression of elimination/ring-contraction byproducts. Data is summarized in Table 1.

Table 1: Optimization of the Deoxyfluorination Step

Fluorinating AgentEquivalentsSolventTemp ProfileYield (%)Elimination/Contraction (%)
DAST 1.5 CH₂Cl₂ -78 °C → RT 82% < 5%
DAST1.5CH₂Cl₂0 °C → RT45%38%
Deoxo-Fluor®1.5Toluene-20 °C → RT61%15%
XtalFluor-E®*2.0CH₂Cl₂-78 °C → RT74%8%

*Note: XtalFluor-E required the addition of DBU (1.5 eq) as a promoter, which complicated the purification of the neutral nitro-aromatic intermediate.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-fluoro-3-(3-nitrophenyl)cyclobutane

Objective: Stereoselective installation of the fluorine atom while maintaining ring integrity.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the flask with 3-(3-nitrophenyl)cyclobutan-1-ol (5.0 g, 25.9 mmol) and anhydrous dichloromethane (CH₂Cl₂, 100 mL).

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to –78 °C for 15 minutes.

  • Reagent Addition: Using a plastic syringe (DAST etches glass over time), add Diethylaminosulfur trifluoride (DAST, 5.1 mL, 38.8 mmol, 1.5 eq) dropwise over 20 minutes. Critical Insight: Rapid addition causes localized exotherms, promoting the SN​1 pathway and subsequent ring contraction.

  • Reaction Progression: Stir the mixture at –78 °C for 2 hours, then remove the cooling bath and allow the reaction to slowly warm to room temperature over 4 hours.

  • Quenching: Cool the mixture to 0 °C and carefully quench by the dropwise addition of saturated aqueous NaHCO₃ (50 mL). Caution: Vigorous CO₂ evolution will occur.

  • Workup: Transfer to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (2 × 50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: 5% to 15% EtOAc in Hexanes) to afford the intermediate as a pale yellow oil.

Step 2: Synthesis of 3-(3-fluorocyclobutyl)benzenamine

Objective: Chemoselective reduction of the nitro moiety without defluorination.

  • Preparation: To a 250 mL heavy-walled hydrogenation flask, add 1-fluoro-3-(3-nitrophenyl)cyclobutane (4.0 g, 20.5 mmol).

  • Solvent & Catalyst: Dissolve the intermediate in HPLC-grade Methanol (80 mL). Carefully add 10% Palladium on Carbon (Pd/C, 400 mg, 10% w/w). Critical Insight: Always add the catalyst to the solvent under an inert atmosphere to prevent solvent ignition.

  • Degassing: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with Nitrogen (repeat 3 times).

  • Hydrogenation: Evacuate the flask once more and backfill with Hydrogen gas via a balloon. Stir the heterogeneous mixture vigorously at room temperature for 12 hours.

  • Monitoring: Monitor reaction completion via TLC (Hexanes/EtOAc 7:3) or LC-MS. The product amine will stain strongly with ninhydrin.

  • Filtration: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with Methanol (3 × 30 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. To remove trace methanolic impurities, re-dissolve the residue in CH₂Cl₂ (50 mL), dry over Na₂SO₄, and evaporate to yield 3-(3-fluorocyclobutyl)benzenamine as a light amber oil that solidifies upon standing at 4 °C.

Analytical Validation (Self-Validating System)

To ensure the integrity of the protocol, the following analytical checkpoints must be met:

  • ¹⁹F NMR (400 MHz, CDCl₃): A distinct multiplet around -175 to -180 ppm is indicative of the secondary cyclobutyl fluorine. The absence of signals near -200 ppm confirms no ring-opened primary alkyl fluorides are present.

  • LC-MS (ESI+): Expected m/z for [M+H]⁺ is 166.1.

  • ¹H NMR (400 MHz, CDCl₃): The disappearance of the downfield aromatic nitro protons (7.8–8.2 ppm) and the appearance of a broad singlet integrating for 2H around 3.6 ppm ( −NH2​ ) confirms complete reduction. The characteristic H−C−F proton will appear as a highly split doublet of multiplets (due to geminal 2JH−F​ coupling of ~55 Hz) around 5.1 ppm.

References

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  • Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization The Journal of Organic Chemistry - ACS Publications[3]

  • Synthesis and Evaluation of Fluorinated Peptidomimetics Enabling the Development of Labeled Radioligands PMC / NIH[2]

  • Synthesis of syn- and anti-1-Amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic Acid Journal of Medicinal Chemistry - ACS Publications[4]

Sources

Application Note: Integration of 3-(3-Fluorocyclobutyl)benzenamine in Advanced Medicinal Chemistry Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The design of modern therapeutics increasingly relies on the strategic incorporation of fluorine to fine-tune physicochemical properties. 3-(3-Fluorocyclobutyl)benzenamine (also known as 3-(3-fluorocyclobutyl)aniline) has emerged as a highly versatile building block in medicinal chemistry. By combining the reactive versatility of an aniline moiety with the unique bioisosteric properties of a fluorocyclobutyl group, this scaffold enables the rapid generation of diverse chemical libraries. This application note provides a comprehensive guide to the structural rationale, quantitative property modulation, and validated synthetic protocols for deploying this molecule in drug discovery workflows.

Physicochemical Rationale: The Fluorocyclobutyl Bioisostere

The substitution of traditional lipophilic groups (such as phenyl rings or tert-butyl groups) with fluorinated cycloalkyls is a proven strategy to improve molecular membrane permeability, metabolic stability, and biological activity[1].

The 3-(3-fluorocyclobutyl)benzenamine scaffold offers three distinct pharmacological advantages:

  • Lipophilicity Modulation : Through structure-guided drug discovery, the incorporation of polar fluorinated cycloalkyl groups has been shown to successfully lower ELogD compared to traditional lipophilic groups, directly improving aqueous solubility and brain penetrance[2].

  • Metabolic Shielding : The strong C-F bond prevents cytochrome P450-mediated oxidation at the cyclobutane ring, a common metabolic soft spot in unfluorinated alkyl chains.

  • Conformational Trajectory : The puckered conformation of the cyclobutane ring, combined with the stereoelectronic preference of the fluorine atom (often equatorial), projects the fluorine into specific narrow lipophilic pockets within target proteins. This precise vectoring can dramatically enhance binding affinity through favorable van der Waals interactions and localized displacement of high-energy water molecules[2].

Quantitative Structure-Property Relationship (QSPR) Impact

To illustrate the causality behind selecting the 3-fluorocyclobutyl motif over traditional substituents, the following table summarizes the comparative physicochemical impact when appended to a generic aromatic scaffold. Fluorocyclobutane cores serve as versatile building blocks that allow for precise modulation of these properties without adding excessive steric bulk[3].

Substituent MotifEst. Δ cLogPTPSA Contribution (Ų)Metabolic Stability (HLM)Conformational Profile
Phenyl +2.140.0Low (Prone to oxidation)Rigid (Planar)
tert-Butyl +1.980.0ModerateHigh (Free rotation)
Cyclobutyl +1.500.0ModerateModerate (Puckered)
3-Fluorocyclobutyl +1.100.0High (F blocks CYP450)Constrained (F-equatorial)

Synthetic Methodologies & Self-Validating Protocols

As a Senior Application Scientist, it is critical to recognize that the aniline nitrogen of 3-(3-fluorocyclobutyl)benzenamine is electronically modulated by the meta-substituted fluorocyclobutyl group. The following protocols are engineered to maximize yield while preventing common synthetic failure modes.

Protocol A: HATU-Mediated Amide Coupling for Kinase Inhibitor Libraries

Objective : Synthesize an amide-linked scaffold by coupling 3-(3-fluorocyclobutyl)benzenamine with a heteroaryl carboxylic acid.

  • Causality & Design : Anilines are inherently poorer nucleophiles than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. By pre-activating the carboxylic acid with HATU and DIPEA, we form a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. This specific order of addition prevents the unreacted aniline from competitively attacking the coupling reagent (guanidinylation), which is a primary cause of yield loss in aniline acylations.

  • Reagents : Heteroaryl carboxylic acid (1.0 eq), 3-(3-fluorocyclobutyl)benzenamine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF (0.1 M).

Step-by-Step Workflow :

  • Activation : Dissolve the carboxylic acid in anhydrous DMF under N₂. Add DIPEA, followed by HATU in one portion. Stir at room temperature for 15 minutes.

  • Coupling : Add 3-(3-fluorocyclobutyl)benzenamine dropwise to the activated ester solution. Stir at room temperature for 2–4 hours.

  • Self-Validation System : Monitor the reaction via LC-MS. The protocol is validated as complete when the mass of the HOAt-active ester intermediate is entirely consumed and the product mass [M+H]⁺ constitutes >95% of the UV trace.

  • Workup : Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Critical Step: Wash the combined organic layers with 5% aqueous LiCl (3x). The LiCl wash is highly effective at partitioning residual DMF into the aqueous layer, preventing emulsion formation and ensuring a pure crude product.

Protocol B: Buchwald-Hartwig Amination for GPCR Ligands

Objective : Perform a C-N cross-coupling between the aniline and a sterically hindered heteroaryl bromide.

  • Causality & Design : The cross-coupling of anilines requires a catalyst capable of suppressing β -hydride elimination while facilitating rapid reductive elimination. The tBuBrettPhos Pd G3 precatalyst is selected because it rapidly activates at mild temperatures to form the active Pd(0) species. The bulky, electron-rich tBuBrettPhos ligand forces the palladium center into a geometry that dramatically accelerates C-N bond formation.

  • Reagents : Heteroaryl bromide (1.0 eq), 3-(3-fluorocyclobutyl)benzenamine (1.2 eq), tBuBrettPhos Pd G3 (0.05 eq), tBuBrettPhos (0.05 eq), NaOtBu (2.0 eq), anhydrous 1,4-Dioxane (0.1 M).

Step-by-Step Workflow :

  • Preparation : In a flame-dried Schlenk flask, combine the aryl bromide, the aniline, and NaOtBu.

  • Degassing : Add anhydrous 1,4-Dioxane. Sparge the solution with N₂ gas for 15 minutes. Reasoning: Ambient oxygen rapidly irreversibly deactivates the Pd(0) active species.

  • Catalysis : Add the Pd G3 precatalyst and ligand. Seal the flask and heat to 90°C.

  • Self-Validation System : The reaction is self-indicating. Upon heating, the solution will transition from pale yellow to a deep red/brown, visually confirming the generation of the active Pd(0) complex. Monitor via TLC/LC-MS; quench only when the heteroaryl bromide peak is <2%.

Visualizing Scaffold Divergence and Pharmacophore Mapping

The versatility of 3-(3-fluorocyclobutyl)benzenamine allows it to serve as a central node for divergent synthesis, branching into multiple therapeutic classes.

Pathway A 3-(3-Fluorocyclobutyl) benzenamine B Amide Coupling (HATU, DIPEA) A->B Electrophile C Buchwald-Hartwig (Pd-G3, Base) A->C Aryl Halide D Urea Formation (Triphosgene) A->D Amine E Kinase Inhibitors B->E F GPCR Ligands C->F G Epigenetic Readers D->G

Divergent synthetic applications of 3-(3-Fluorocyclobutyl)benzenamine in scaffold generation.

When integrated into a target molecule, the distinct structural components of the scaffold interact synergistically within the protein binding site.

BindingModel A Fluorocyclobutyl Group Lowers cLogP Projects F into pocket B Meta-Phenyl Linker Rigidifies conformation Maintains vector A->B D Target Protein Pocket (e.g., IRAK4 / Kinase) A->D Fluorine-Amide / VdW C Aniline Nitrogen H-bond Donor/Acceptor Hinge-binding anchor B->C B->D Pi-Pi Stacking C->D H-Bonding (Hinge)

Pharmacophore mapping of the 3-(3-fluorocyclobutyl)aniline motif in a kinase binding pocket.

References

  • Discovery of BIO-8169 A Highly Potent, Selective, and Brain-Penetrant IRAK4 Inhibitor for the Treatment of Neuroinflammation | Journal of Medicinal Chemistry - ACS Publications | 2

  • Synthetic Methods for Four-Membered Carbocycles Bearing Emerging Fluorinated Motifs | PMC - National Institutes of Health | 1

  • gem-Difluorination of Methylenecyclopropanes (MCPs) Featuring a Wagner–Meerwein Rearrangement: Synthesis of 2-Arylsubstituted gem-Difluorocyclobutanes | Organic Letters - ACS Publications | 3

Sources

Application Notes: 3-(3-Fluorocyclobutyl)benzenamine as a Versatile Building Block for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of the Fluorocyclobutyl Moiety in Kinase Inhibition

The development of potent and selective kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology.[1] The human kinome, with over 500 members, presents a vast landscape of therapeutic targets, but achieving selectivity remains a significant challenge due to the highly conserved nature of the ATP-binding site.[2] Strategic molecular design, therefore, focuses on introducing unique structural motifs that can exploit subtle differences in kinase architecture and modulate physicochemical properties to enhance drug-like characteristics.

The 3-(3-Fluorocyclobutyl)benzenamine scaffold has emerged as a particularly valuable building block in this endeavor. The incorporation of a fluorinated cyclobutane ring offers a compelling combination of benefits. Fluorine, with its high electronegativity and small size, can significantly alter a molecule's properties.[3] Strategic fluorination is known to improve metabolic stability by blocking enzymatic breakdown, enhance binding affinity through favorable electronic interactions, and fine-tune lipophilicity, which in turn improves absorption and permeability.[4][5] The rigid, three-dimensional nature of the cyclobutane ring also introduces conformational constraint, which can lead to higher binding affinity and selectivity for the target kinase.[6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 3-(3-Fluorocyclobutyl)benzenamine in the synthesis and evaluation of novel kinase inhibitors. We will detail its physicochemical properties, provide a robust synthetic protocol for its incorporation into a representative kinase inhibitor scaffold, and outline a standard assay for evaluating inhibitory activity.

Physicochemical Properties of 3-(3-Fluorocyclobutyl)benzenamine

Understanding the inherent properties of a building block is critical for rational drug design. The 3-(3-Fluorocyclobutyl)benzenamine moiety imparts a unique set of characteristics to a parent molecule.

PropertyValue/DescriptionSignificance in Drug Design
Molecular Formula C10H12FNProvides the basic atomic composition.
Molecular Weight 165.21 g/mol A relatively low molecular weight allows for further structural elaboration without violating Lipinski's Rule of Five.
Appearance Off-white to light yellow solid or oilBasic physical state at room temperature.
pKa (of the amine) ~4-5 (Estimated)The electron-withdrawing effect of the fluorine atom and the phenyl ring reduces the basicity of the aniline nitrogen compared to a simple alkylamine. This can be advantageous in reducing off-target interactions with acidic biopolymers.[7]
logP (Octanol-Water Partition Coefficient) ~2.5-3.0 (Estimated)The fluorocyclobutyl group increases lipophilicity, which can enhance membrane permeability and cell penetration.[8] However, careful management of overall molecular lipophilicity is crucial to maintain aqueous solubility.
Metabolic Stability EnhancedThe C-F bond is exceptionally strong, and the cyclobutyl ring is less prone to enzymatic oxidation compared to linear alkyl chains, potentially leading to a longer in vivo half-life.[3][9]

Synthetic Protocol: Amide Coupling to a Kinase Hinge-Binding Scaffold

A common strategy in kinase inhibitor design involves the synthesis of compounds that can form key hydrogen bond interactions with the "hinge" region of the kinase ATP-binding site. The primary amine of 3-(3-Fluorocyclobutyl)benzenamine is an excellent handle for forming an amide bond, a prevalent interaction in many approved kinase inhibitors.

This protocol describes a standard amide coupling reaction between 3-(3-Fluorocyclobutyl)benzenamine and a representative carboxylic acid-bearing hinge-binding fragment, such as a substituted pyrimidine or pyridine.

General Synthetic Workflow

G A Starting Materials: 3-(3-Fluorocyclobutyl)benzenamine Carboxylic Acid Scaffold B Amide Coupling Reaction (EDC, HOBt or HATU) A->B 1. Dissolve in DMF/DCM C Reaction Work-up (Aqueous Extraction) B->C 2. Quench and Extract D Purification (Column Chromatography) C->D 3. Isolate Crude Product E Characterization (NMR, LC-MS) D->E 4. Purify F Final Kinase Inhibitor E->F 5. Confirm Structure & Purity

Caption: General workflow for the synthesis of a kinase inhibitor.

Step-by-Step Experimental Procedure

Materials:

  • 3-(3-Fluorocyclobutyl)benzenamine

  • Target carboxylic acid (e.g., 4-oxo-1,4-dihydropyridine-3-carboxylic acid)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Protocol:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).

  • Solvent and Base: Dissolve the carboxylic acid in anhydrous DMF or DCM. Add DIPEA (2.0-3.0 eq) to the solution.

  • Activation: Add the coupling reagents, EDC·HCl (1.2 eq) and HOBt (1.2 eq) (or HATU, 1.2 eq), to the reaction mixture. Stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: In a separate vial, dissolve 3-(3-Fluorocyclobutyl)benzenamine (1.1 eq) in a minimal amount of the reaction solvent and add it dropwise to the activated carboxylic acid solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-12 hours).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

  • Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, 19F NMR, and LC-MS.

Protocol: In-Vitro Kinase Inhibition Assay (Luminescence-Based)

To evaluate the potency of the newly synthesized inhibitor, a biochemical kinase assay is essential.[2] Luminescence-based ADP detection assays are widely used due to their high sensitivity and broad applicability across different kinases.[10] These assays measure the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.[10]

Kinase Inhibition Assay Workflow

G A Prepare Reagents: Kinase, Substrate, ATP Inhibitor Dilutions B Kinase Reaction: Incubate Kinase, Substrate, ATP, and Inhibitor A->B 1. Add to Plate C Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent B->C 2. Incubate D Develop Luminescent Signal: Add Kinase Detection Reagent C->D 3. Incubate E Measure Luminescence (Plate Reader) D->E 4. Read Plate F Data Analysis: Calculate % Inhibition Determine IC50 E->F 5. Plot & Fit Curve

Caption: Workflow for a luminescence-based kinase inhibition assay.

Step-by-Step Experimental Procedure

Materials:

  • Recombinant kinase of interest

  • Specific peptide or protein substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Synthesized inhibitor compound

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (or equivalent)

  • White, opaque 96-well or 384-well microplates

  • Multichannel pipette or automated liquid handler

  • Luminometer plate reader

Protocol:

  • Inhibitor Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO, followed by a further dilution in the kinase assay buffer to the desired final concentrations.

  • Reaction Mixture Preparation: In each well of the microplate, prepare the kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer.

  • Initiate Reaction: Add the diluted inhibitor or vehicle (DMSO control) to the appropriate wells. The final reaction volume is typically 10-25 µL.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30 °C or room temperature) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Signal Measurement: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a four-parameter logistic dose-response curve.

Data Presentation: Representative IC50 Values
CompoundTarget KinaseIC50 (nM)
Example Inhibitor 1 Kinase A15
Example Inhibitor 2 Kinase B85
Reference Compound Kinase A10

Conclusion

3-(3-Fluorocyclobutyl)benzenamine is a highly valuable and versatile building block for the development of next-generation kinase inhibitors. Its unique combination of a conformationally restricted, metabolically robust cyclobutyl ring and the modulating effects of the fluorine atom provides medicinal chemists with a powerful tool to enhance the potency, selectivity, and pharmacokinetic properties of their compounds.[3][4] The straightforward incorporation of this moiety via standard amide coupling, coupled with robust in-vitro screening methods, facilitates the rapid exploration of chemical space and the identification of promising lead candidates for further development.

References

  • ResearchGate. (2026, March 17). Review on Role of Fluorinated Scaffolds in Pharmaceutical Chemistry: Enhancing Drug Properties through Strategic Fluorination. [Link]

  • National Institutes of Health. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]

  • Frontiers. (2022, August 8). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. [Link]

  • LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development. [Link]

  • ResearchGate. (n.d.). 2‐ and 3‐Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry | Request PDF. [Link]

  • National Institutes of Health. (n.d.). Kinase Screening and Profiling : Methods and Protocols. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Frontiers. (2020, January 7). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. [Link]

  • PubMed. (2006, March 1). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. [Link]

  • ResearchGate. (n.d.). Fluorocyclobutane‐containing pharmaceuticals and drug candidates. [Link]

  • National Institutes of Health. (n.d.). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. [Link]

  • National Institutes of Health. (n.d.). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. [Link]

  • Semantic Scholar. (2014, April 1). The synthesis of novel kinase inhibitors using click chemistry. [Link]

  • ResearchGate. (n.d.). 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties | Request PDF. [Link]

  • MDPI. (2019, September 30). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. [Link]

  • MDPI. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • ResearchGate. (2019, March 13). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzenamine, 3-fluoro- (CAS 372-19-0). [Link]

  • PubMed. (2025, March 13). Design, Synthesis, and Biological Evaluation of Novel Fms-Like Tyrosine Kinase 3/VEGFR2/Histone Deacetylase Inhibitors for the Treatment of Acute Myeloid Leukemia. [Link]

  • Purdue University. (n.d.). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. [Link]

  • Covalent Chemical. (n.d.). Amines Supplier and Distributor - Specialty Amines - Bulk LTL. [Link]

  • Cheméo. (n.d.). Benzenamine, 3-(trifluoromethyl)-. [Link]

  • DCCEEW. (2022, June 30). Aniline (benzenamine). [Link]

Sources

Palladium-catalyzed cross-coupling reaction conditions for 3-(3-Fluorocyclobutyl)benzenamine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 3-(3-Fluorocyclobutyl)benzenamine

Strategic Context in Drug Discovery

The incorporation of fluorinated cycloalkanes into small-molecule therapeutics is a highly effective strategy for modulating lipophilicity, improving metabolic stability, and optimizing pharmacokinetic profiles. Specifically, the 3-(3-fluorocyclobutyl)aniline motif serves as a versatile bioisostere for traditional alkyl- or halogen-substituted anilines, frequently utilized in the development of kinase inhibitors and CNS-penetrant agents[1].

However, the synthesis of advanced intermediates using 3-(3-fluorocyclobutyl)benzenamine via C–N cross-coupling requires careful optimization. While the cyclobutyl ring is located at the meta position—minimizing direct steric hindrance at the reacting amine—the fluorine atom exerts a mild inductive electron-withdrawing effect (-I). This slightly attenuates the nucleophilicity of the aniline nitrogen compared to unsubstituted variants. Consequently, achieving high-yielding C(sp²)–N bond formation necessitates a highly active palladium catalyst system capable of accelerating both oxidative addition and reductive elimination while suppressing off-target pathways such as bis-arylation[2].

Mechanistic Causality & Catalyst Design

The Buchwald-Hartwig amination proceeds through a well-established Pd(0)/Pd(II) catalytic cycle. For primary anilines like 3-(3-fluorocyclobutyl)benzenamine, the primary failure modes are incomplete conversion (due to stalled oxidative addition) and over-arylation (formation of tertiary diarylamines).

To counteract this, the selection of the supporting phosphine ligand is the most critical variable. Dialkylbiaryl phosphine ligands, specifically BrettPhos , are uniquely suited for this transformation. Computational and kinetic studies demonstrate that the extreme steric bulk of BrettPhos forces the palladium center into a highly reactive mono-ligated Pd(0)L state[3]. During the catalytic cycle, this steric pressure dramatically lowers the activation energy barrier for reductive elimination, ensuring the rapid release of the secondary amine product before a second aryl halide can undergo oxidative addition[4].

Mechanism Pd0 Pd(0)L (BrettPhos) Active Catalyst OxAdd Pd(II)(Ar)(X)L Oxidative Addition Pd0->OxAdd + Ar-X (Fast) AmineCoord Pd(II)(Ar)(NH2R)L Amine Coordination OxAdd->AmineCoord + 3-(3-Fluorocyclobutyl)aniline Amido Pd(II)(Ar)(NHR)L Amido Complex AmineCoord->Amido + NaOtBu - NaX, - tBuOH Amido->Pd0 Reductive Elimination (Accelerated by Sterics) Product Ar-NHR Cross-Coupled Product Amido->Product Product Release

Caption: Catalytic cycle of BrettPhos-mediated Buchwald-Hartwig amination.

Reaction Optimization Matrix

To establish a robust protocol, various catalyst, ligand, and base combinations were evaluated. The data below summarizes the quantitative optimization for coupling 3-(3-fluorocyclobutyl)benzenamine with a model electron-neutral aryl bromide.

EntryPalladium PrecursorLigandBaseSolventTemp (°C)Conversion (%)Bis-arylation (%)
1Pd₂(dba)₃ (2 mol%)XantPhos (4 mol%)Cs₂CO₃1,4-Dioxane10062< 2
2Pd(OAc)₂ (4 mol%)RuPhos (4 mol%)NaOtBuToluene90788
3 Pd₂(dba)₃ (2 mol%) BrettPhos (4 mol%) NaOtBu Toluene 90 > 98 < 1
4Pd₂(dba)₃ (2 mol%)BrettPhos (4 mol%)K₃PO₄t-AmylOH10085< 1

Data Synthesis: Entry 3 provides the optimal conditions. The use of NaOtBu (a strong base) in non-polar Toluene facilitates rapid deprotonation of the coordinated amine. RuPhos (Entry 2) is highly effective for secondary amines but leads to measurable bis-arylation when used with primary anilines. BrettPhos (Entry 3) provides near-quantitative conversion with exquisite selectivity for mono-arylation[5].

Self-Validating Experimental Protocol

This protocol is designed for a 1.0 mmol scale synthesis. It incorporates visual and analytical checkpoints to validate reaction integrity in real-time.

Reagents Required:

  • 3-(3-Fluorocyclobutyl)benzenamine: 1.0 mmol (165.2 mg)

  • Aryl Bromide: 1.05 mmol (1.05 equiv)

  • Pd₂(dba)₃: 0.02 mmol (18.3 mg, 2 mol%)

  • BrettPhos: 0.04 mmol (21.5 mg, 4 mol%)

  • Sodium tert-butoxide (NaOtBu): 1.4 mmol (134.5 mg, 1.4 equiv)

  • Anhydrous Toluene: 5.0 mL (Degassed)

Step-by-Step Methodology:

  • System Preparation (Glovebox or Standard Schlenk Technique):

    • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, BrettPhos, and NaOtBu.

    • Causality Note: NaOtBu is highly hygroscopic. Moisture introduces hydroxide ions, which can outcompete the aniline and lead to off-target phenol formation.

  • Substrate Addition:

    • Add the aryl bromide and 3-(3-fluorocyclobutyl)benzenamine. If the substrates are liquids, add them via a micro-syringe after the solvent.

  • Solvent Introduction & Degassing:

    • Add 5.0 mL of anhydrous, sparged toluene.

    • Seal the tube and purge with Argon for 3 minutes.

    • Validation Checkpoint 1: Upon stirring at room temperature, the solution should transition from the dark purple/red of Pd₂(dba)₃ to a deep orange/red hue, indicating the formation of the active Pd(0)-BrettPhos complex.

  • Thermal Activation:

    • Place the sealed tube in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 2 to 4 hours.

  • In-Process Monitoring (IPC):

    • After 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade acetonitrile, and filter through a 0.2 µm PTFE syringe filter.

    • Validation Checkpoint 2: LC-MS analysis should show the complete disappearance of the aniline starting material (m/z [M+H]⁺ 166.1) and the emergence of the target product mass.

  • Workup and Isolation:

    • Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts.

    • Wash the filtrate with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography on silica gel (typically a gradient of 5% to 20% EtOAc in Hexanes, depending on the aryl bromide used).

Troubleshooting & Analytical Validation

Even with optimized conditions, specific substrate electronics can induce failure modes. Use the following diagnostic logic to troubleshoot:

  • Issue: High levels of unreacted starting materials after 4 hours.

    • Cause: Catalyst poisoning or oxygen ingress. The Pd(0) species is highly sensitive to O₂.

    • Resolution: Ensure strict Schlenk techniques. Switch to a pre-formed palladacycle precatalyst (e.g., BrettPhos Pd G3) which is air-stable and generates the active Pd(0) species rapidly upon mild activation.

  • Issue: Significant formation of the dehalogenated arene (Ar-H).

    • Cause: β-hydride elimination competing with reductive elimination. While BrettPhos minimizes this, highly electron-rich aryl bromides can slow down reductive elimination.

    • Resolution: Increase the concentration of the reaction mixture (reduce toluene volume by 50%) to force the bimolecular amine coordination step, or switch the base to LHMDS.

  • Issue: Substrate degradation or phenol formation.

    • Cause: NaOtBu is too harsh for base-sensitive functional groups (e.g., esters, nitriles) present on the aryl halide.

    • Resolution: Switch to the milder base Cs₂CO₃ and increase the reaction temperature to 100 °C (see Table, Entry 1), utilizing 1,4-Dioxane as the solvent to improve base solubility[2].

Sources

In Vitro Biochemical Assay Development Using 3-(3-Fluorocyclobutyl)benzenamine as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Specifically, the fluorocyclobutyl group serves as a highly effective bioisostere for traditional cycloalkanes or linear alkyl chains, offering enhanced metabolic stability, improved membrane permeability, and precisely tuned lipophilicity[1][2]. 3-(3-Fluorocyclobutyl)benzenamine combines this advantageous fluorinated motif with an aniline (benzenamine) core—a privileged pharmacophore known for forming critical hydrogen bonds within the ATP-binding hinge region of kinases.

When utilizing 3-(3-Fluorocyclobutyl)benzenamine as a foundational building block for fragment-based drug discovery (FBDD) or targeted library synthesis, establishing a robust, self-validating biochemical assay cascade is paramount. This application note details a two-tiered in vitro workflow: a high-throughput Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for primary enzymatic screening, followed by Surface Plasmon Resonance (SPR) for orthogonal kinetic validation.

Assay Cascade Visualization

AssayCascade N2 Library Synthesis (Derivatization) N1->N2 N3 Primary Screen: TR-FRET (Enzymatic IC50) N2->N3 N4 Orthogonal Screen: SPR (Binding Kinetics) N3->N4 N4->N5

Figure 1. Two-tiered biochemical assay cascade for evaluating fluorocyclobutyl-based kinase inhibitors.

Protocol 1: Primary Screening via TR-FRET Kinase Assay

Causality & Trustworthiness

Small molecule libraries often contain compounds with intrinsic fluorescence that can quench or artificially inflate signals in standard continuous assays, leading to false positives or negatives. TR-FRET mitigates this by utilizing lanthanide fluorophores (e.g., Europium or Terbium) which possess long emission half-lives. By introducing a microsecond time delay between excitation and detection, short-lived background autofluorescence from the test compounds decays completely[3]. This temporal resolution ensures that the measured signal is exclusively derived from the enzymatic product, establishing a highly trustworthy, self-validating dataset.

Step-by-Step Methodology
  • Reagent Preparation : Prepare 1X Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Keep on ice until use.

  • Compound Dispensing : Using an acoustic liquid handler (e.g., Echo), dispense 50 nL of 3-(3-Fluorocyclobutyl)benzenamine derivatives (in 100% DMSO) into a 384-well low-volume assay plate. Include DMSO-only wells as negative controls and a known reference inhibitor as a positive control to calculate the Z'-factor.

  • Enzyme/Substrate Addition : Add 5 µL of the target kinase (e.g., recombinant CDK9) and a biotinylated peptide substrate diluted in Reaction Buffer to all wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the fragments.

  • Reaction Initiation : Add 5 µL of ATP (at the predetermined apparent Km​ for the specific kinase) to initiate the reaction. Centrifuge the plate briefly (1000 x g for 1 min) and incubate for 60 minutes at room temperature.

  • Detection : Terminate the reaction by adding 10 µL of TR-FRET Detection Buffer containing EDTA (to chelate Mg2+ and halt kinase activity), a Europium-labeled anti-phospho specific antibody (donor), and Streptavidin-Allophycocyanin (APC) (acceptor).

  • Readout & Analysis : Incubate for 60 minutes in the dark. Read the plate on a multimode microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the TR-FRET ratio (665 nm / 615 nm) to determine the IC50​ values via a 4-parameter logistic fit.

Protocol 2: Orthogonal Validation via Surface Plasmon Resonance (SPR)

Causality & Trustworthiness

While TR-FRET confirms that a compound inhibits enzymatic activity, it cannot differentiate between competitive active-site binding, allosteric modulation, or assay interference (e.g., compound aggregation). SPR provides an orthogonal, label-free method to confirm direct, reversible binding by measuring changes in the refractive index at a gold sensor surface[4]. Crucially, SPR resolves the binding kinetics into association ( kon​ ) and dissociation ( koff​ ) rates. The dissociation rate dictates the target residence time ( 1/koff​ ), a parameter that often correlates more strongly with in vivo efficacy and duration of action than thermodynamic affinity ( KD​ ) alone[5].

Step-by-Step Methodology
  • Surface Preparation : Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore 8K). Activate the surface using a standard 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS) mixture for 7 minutes at 10 µL/min.

  • Ligand Immobilization : Dilute the target kinase in 10 mM Sodium Acetate (pH 4.5) and inject over the activated surface to achieve an immobilization level of approximately 3000–4000 Resonance Units (RU). Block unreacted esters with a 7-minute injection of 1 M Ethanolamine-HCl (pH 8.5)[5].

  • Analyte Preparation : Prepare a 5-point, 3-fold serial dilution of the hit compounds in SPR Running Buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1% DMSO). Critical Step: Ensure the DMSO concentration is strictly matched between the samples and the running buffer to prevent bulk refractive index shifts.

  • Single-Cycle Kinetics : Inject the analyte concentration series sequentially over the immobilized kinase and a reference flow cell (blank immobilized) without regeneration steps in between. Use a flow rate of 30 µL/min with a 120-second association phase and a 600-second dissociation phase for the final concentration.

  • Data Analysis : Subtract the reference flow cell signal and a buffer-only blank injection (double-referencing). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Data Presentation & Interpretation

The integration of TR-FRET and SPR data enables a comprehensive evaluation of the structure-activity relationship (SAR) for the 3-(3-Fluorocyclobutyl)benzenamine library. Below is a representative data summary illustrating how kinetic parameters differentiate compounds with similar thermodynamic affinities.

Compound IDModification on ScaffoldTR-FRET IC50​ (nM)SPR KD​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time (min)
Cmpd A Unsubstituted Scaffold4,5205,1001.2 x 10^46.1 x 10^-20.27
Cmpd B Amide Linker Addition1451604.5 x 10^57.2 x 10^-20.23
Cmpd C Urea Linker + Aryl Ring1201358.1 x 10^41.1 x 10^-315.15

Interpretation : Compound C demonstrates that while its IC50​ and KD​ are comparable to Compound B, its significantly slower dissociation rate ( koff​ ) results in a prolonged residence time (>15 minutes). This kinetic profile makes Compound C the superior candidate for in vivo studies, highlighting the absolute necessity of the SPR orthogonal assay in the development pipeline.

Sources

Application Note: Advanced Protocols for the Functionalization of 3-(3-Fluorocyclobutyl)benzenamine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Objective: To provide field-proven, mechanistically grounded protocols for the structural diversification of 3-(3-Fluorocyclobutyl)benzenamine, focusing on N-arylation and regioselective C-H functionalization.

Introduction & Reactivity Profile

In modern drug discovery, the incorporation of fluorinated cycloalkanes—specifically the 3-fluorocyclobutyl moiety—has emerged as a privileged strategy to modulate crucial physicochemical properties[1]. The introduction of a fluorine atom into a cyclobutane scaffold can significantly improve a compound's metabolic profile, increase lipophilicity, and fine-tune the pKa​ of adjacent functional groups[2].

3-(3-Fluorocyclobutyl)benzenamine (also known as 3-(3-fluorocyclobutyl)aniline) serves as a highly versatile building block. The meta-relationship between the primary amine and the fluorocyclobutyl group ensures that the amine remains sterically accessible for transition-metal catalysis, while the robust C(sp3)−F bond resists unwanted defluorination under standard cross-coupling conditions.

Physicochemical Impact of the Fluorocyclobutyl Group

Understanding the baseline properties of this scaffold is critical for experimental design. The trans-isomer of fluorinated cyclobutanes increases lipophilicity ( ΔlogP≈1 ) compared to non-fluorinated analogs[2]. Furthermore, the inductive electron-withdrawing effect of the fluorine atom slightly acidifies the aniline conjugate acid[2].

Table 1: Physicochemical Data & Experimental Causality

PropertyUnsubstituted Aniline3-(3-Fluorocyclobutyl)benzenamineImpact on Experimental Design
pKa​ (Conjugate Acid) ~4.6~3.8 - 4.2Requires stronger bases (e.g., NaOtBu) for efficient deprotonation during Pd-catalyzed cross-coupling.
Lipophilicity ( logP ) 0.9~2.1 (trans-isomer)Enhances solubility in non-polar organic solvents (Toluene, Dioxane), allowing for homogeneous catalysis.
Nucleophilicity HighModerate-HighExcellent substrate for electrophilic aromatic substitution and metal-catalyzed N-arylation.

Protocol A: N-Arylation via Buchwald-Hartwig Cross-Coupling

To synthesize secondary diarylamines, Palladium-catalyzed C-N cross-coupling is the premier method[3]. For primary anilines like 3-(3-fluorocyclobutyl)benzenamine, mono-arylation must be carefully controlled to prevent over-arylation into a tertiary amine[4].

Causality & Catalyst Selection: We utilize a Pd2​(dba)3​ precatalyst paired with the BrettPhos ligand. BrettPhos is specifically engineered for the mono-arylation of primary amines; its extreme steric bulk prevents the coordination of the newly formed secondary amine to the palladium center, effectively halting the reaction at the mono-arylated stage[3]. Sodium tert-butoxide (NaOtBu) is selected as the base because the fluorocyclobutyl group lacks acidic alpha-protons, eliminating the risk of base-induced enolization or E2 elimination.

Step-by-Step Methodology
  • Inert Atmosphere Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL Schlenk tube with Pd2​(dba)3​ (1.0 mol%), BrettPhos (2.2 mol%), and NaOtBu (1.2 equiv).

  • Substrate Addition: Add the aryl halide (1.0 equiv, e.g., 4-bromotoluene) and 3-(3-Fluorocyclobutyl)benzenamine (1.1 equiv) to the reaction vessel.

  • Solvent Introduction: Add anhydrous, degassed toluene to achieve a 0.2 M concentration relative to the aryl halide. Seal the tube and transfer it to a fume hood.

  • Thermal Activation: Stir the mixture at 90 °C for 12 hours.

  • Self-Validation (In-Process): Monitor the reaction via LC-MS. A successful coupling will display a mass shift corresponding to the addition of the aryl group minus the halogen atom, with no tertiary amine mass detected.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate (10 mL), and filter through a pad of Celite to remove the precipitated palladium black and inorganic salts. Wash the organic layer with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Purification & Final Validation: Purify the crude product via flash column chromatography (Hexanes/EtOAc gradient). Validation: 19F NMR must show a characteristic multiplet around -175 ppm, confirming the fluorocyclobutyl ring remains structurally intact and unaffected by the Pd-catalyst.

BuchwaldHartwig Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Ar-X AmineCoord Amine Coordination 3-(3-Fluorocyclobutyl)benzenamine OxAdd->AmineCoord Pd(II) Complex Deprot Deprotonation (NaOtBu) AmineCoord->Deprot Base RedElim Reductive Elimination (Product Release) Deprot->RedElim Amido-Pd(II) RedElim->Pd0 Secondary Aniline

Catalytic cycle of the Buchwald-Hartwig N-arylation workflow.

Protocol B: Acid-Controlled Regioselective Ortho-Functionalization

Directing functionalization to the ortho-position of anilines without pre-installed directing groups is notoriously challenging due to the competing high reactivity of the para-position[5]. Recent advancements demonstrate that Brønsted acid-catalyzed strategies can achieve exquisite regioselective ortho-functionalization[6].

Causality & Mechanistic Control: By utilizing phenyliodine(III) diacetate (PIDA) as an oxidant, the aniline is dearomatized into an in situ generated quinone imine ketal intermediate[5]. The addition of catalytic trifluoromethanesulfonic acid (TfOH) activates this ketal, temporarily deactivating the para-position and strictly directing incoming nucleophiles (e.g., electron-rich arenes or amines) to the ortho-position to drive rearomatization[5].

Step-by-Step Methodology
  • Dearomatization: Dissolve 3-(3-Fluorocyclobutyl)benzenamine (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.1 M under an argon atmosphere. Cool the solution to 0 °C.

  • Intermediate Generation: Slowly add PIDA (1.1 equiv) to the stirring solution. Stir for 30 minutes at 0 °C. The solution will typically darken, indicating the formation of the highly reactive quinone imine ketal intermediate.

  • Nucleophilic Attack & Acid Catalysis: Add the desired nucleophile (e.g., 1,3,5-trimethoxybenzene, 1.5 equiv) in one portion, followed immediately by the dropwise addition of TfOH (10 mol%).

    • Expert Insight: The acid is kept strictly catalytic to prevent the complete protonation of the nucleophile, which would stall the reaction.

  • Rearomatization: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO3​ (15 mL) to neutralize the TfOH. Extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Purification & Final Validation: Purify via silica gel chromatography. Validation: 1H NMR will confirm regioselectivity by the disappearance of one ortho-proton (yielding a specific coupling pattern depending on the exact substitution) while retaining the distinct aliphatic multiplets of the 3-fluorocyclobutyl group between 2.5 and 3.5 ppm.

OrthoFunc Aniline 3-(3-Fluorocyclobutyl) benzenamine Oxidation PIDA / DCE, 0°C (Oxidation) Aniline->Oxidation Ketal Quinone Imine Ketal Intermediate Oxidation->Ketal AcidCat TfOH Catalyst + Nucleophile Ketal->AcidCat Product Ortho-Functionalized Aniline Product AcidCat->Product Rearomatization

Acid-controlled regioselective ortho-functionalization pathway.

References

  • Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. ResearchGate. URL:[Link]

  • Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. PubMed Central (NIH). URL:[Link]

  • An Acid-Controlled Method for the Regioselective Functionalization of Anilines over Aliphatic Amines. Chemistry - A European Journal. URL:[Link]

  • One-Pot Regioselective Functionalization of Quinone Imine Ketals: Direct Access to ortho-Substituted Anilines from Arylamines. Organic Letters (ACS Publications). URL:[Link]

  • Chapter 3: Synthetic Methods for Primary Anilines. RSC Publishing. URL:[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews (ACS Publications). URL:[Link]

Sources

Troubleshooting & Optimization

Optimizing HPLC purification methods for 3-(3-Fluorocyclobutyl)benzenamine batches

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting and Support Portal. This guide is engineered specifically for analytical chemists and purification scientists working with 3-(3-Fluorocyclobutyl)benzenamine .

Because this molecule features both a basic aniline core and a highly specific fluorinated cyclobutyl moiety, standard reverse-phase high-performance liquid chromatography (RP-HPLC) protocols often yield suboptimal results. This portal bypasses generic advice, offering field-proven, mechanistically grounded solutions to the specific chromatographic challenges presented by this compound.

Section 1: Stationary Phase Dynamics & Column Selection

Q: I am experiencing poor resolution and broad peaks for 3-(3-Fluorocyclobutyl)benzenamine on a standard C18 column. Why is this happening, and what is the alternative?

A: Standard C18 columns rely almost exclusively on hydrophobic (dispersive) interactions. While 3-(3-Fluorocyclobutyl)benzenamine is moderately hydrophobic, its basic aniline group ( pKa​≈4.5–5.0 ) aggressively interacts with residual, unreacted silanol groups ( SiO− ) on the silica backbone of the C18 stationary phase[1]. This secondary ion-exchange interaction is the primary driver of peak broadening and tailing.

The Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns provide orthogonal selectivity by offering multiple simultaneous retention mechanisms[2]. The electron-deficient pentafluorophenyl ring engages in π−π interactions with the analyte's benzene ring, while the fluorine atoms facilitate strong dipole-dipole and specific fluorine-fluorine affinity with the analyte's fluorocyclobutyl group[3].

Mechanisms cluster_C18 Standard C18 Column cluster_PFP PFP (Pentafluorophenyl) Column Molecule 3-(3-Fluorocyclobutyl) benzenamine C18_Mech Hydrophobic Interactions (Alkyl chain) Molecule->C18_Mech Silanol Secondary Silanol Interactions (Causes Peak Tailing) Molecule->Silanol PFP_Mech1 π-π Interactions (Aromatic Ring) Molecule->PFP_Mech1 PFP_Mech2 Dipole-Dipole & Halogen (Fluorine-Fluorine) Molecule->PFP_Mech2 PFP_Mech3 Steric Recognition (Cyclobutyl group) Molecule->PFP_Mech3

Fig 1. Comparative retention mechanisms of fluorinated anilines on C18 versus PFP columns.

Table 1: Stationary Phase Comparison for Fluorinated Anilines
Column TypePrimary Retention MechanismPeak Shape for AnilinesSelectivity for Fluorinated Analogs
Standard C18 HydrophobicPoor (Tailing prone)Low
End-capped C18 HydrophobicModerateLow
PFP Column Hydrophobic, π−π , Dipole, StericExcellentHigh (Fluorine affinity)

Section 2: Mobile Phase & pH Optimization (Resolving Peak Tailing)

Q: My peak asymmetry factor ( As​ ) is > 2.0. How do I systematically eliminate peak tailing for this compound?

A: To eliminate tailing, you must control the ionization state of either the analyte or the stationary phase silanols. You can achieve this through strict pH control[4].

Protocol 1: Mobile Phase pH Optimization Workflow

Approach A: Low pH (Protonating the Silanols) Lowering the pH below 3.0 neutralizes acidic silanols ( pKa​≈3.5–4.5 ), preventing electrostatic attraction to the protonated amine[1].

  • Prepare Aqueous Phase (Solvent A): Measure 1000 mL of HPLC-grade water. Add 0.1% (v/v) Trifluoroacetic Acid (TFA) or Formic Acid[5]. TFA is preferred as it acts as a strong ion-pairing agent, masking the positive charge of the aniline[4].

  • Prepare Organic Phase (Solvent B): Add an identical concentration of TFA (0.1% v/v) to your Acetonitrile to prevent baseline drift during gradient elution.

  • Verify pH: Ensure the aqueous phase pH is ≈2.0−2.5 .

Approach B: High pH (Neutralizing the Analyte) Raising the pH above 7.5 deprotonates the aniline, rendering it neutral and eliminating ion-exchange interactions[6].

  • Column Requirement: You must use a high-pH tolerant hybrid-silica column (e.g., Waters XBridge) to prevent silica dissolution[6].

  • Prepare Buffer: Dissolve 1.0 g/L of Ammonium Bicarbonate in HPLC-grade water (yields ~12.5 mM).

  • Adjust pH: Add dilute ammonia dropwise until the pH reaches 7.9[6]. Filter through a 0.2 µm membrane.

Workflow Start Peak Tailing Observed (Asymmetry Factor > 1.5) CheckPH Step 1: Check Mobile Phase pH Is pH < 3.0 or > 7.0? Start->CheckPH AdjustPH Adjust pH to 2.5 (TFA) or > 7.5 (Ammonium Bicarbonate) CheckPH->AdjustPH No CheckAdditive Step 2: Add Amine Modifier (e.g., 0.1% TEA) CheckPH->CheckAdditive Yes AdjustPH->CheckAdditive Unresolved Success Symmetrical Peak Achieved (Asymmetry 1.0 - 1.2) AdjustPH->Success Resolved ChangeColumn Step 3: Switch Stationary Phase (Try PFP Column) CheckAdditive->ChangeColumn Unresolved CheckAdditive->Success Resolved ChangeColumn->Success

Fig 2. Systematic troubleshooting workflow for resolving peak tailing in basic anilines.

Section 3: Retention Time Drifts & Reproducibility

Q: The retention time of my batches is drifting earlier with each consecutive injection. What is causing this?

A: Drifting retention times typically indicate inadequate column equilibration, solvent carryover, or the build-up of highly retained hydrophobic contaminants from crude synthesis batches[7][8]. As contaminants coat the stationary phase, the column loses its effective surface area, causing target analytes to elute earlier.

Protocol 2: Column Regeneration and System Purge

Execute this self-validating protocol to restore column performance:

  • Purge Solvent Lines: Purge each solvent line to waste using the designated mobile phase (at least 3-5 system volumes) to ensure no residual solvents from previous methods alter the stationary-phase selectivity[8].

  • Reverse the Column: Disconnect the column from the detector (route the outlet directly to waste) and reverse the flow direction[9].

  • Aqueous Wash (Desalting): Pump 10 column volumes (CV) of 95% Water / 5% Acetonitrile (without buffer additives) at a reduced flow rate to flush out precipitated salts[10].

  • Organic Wash (Deprotection): Pump 20 CV of 100% Acetonitrile, followed by 10 CV of Isopropanol. Isopropanol's high elution strength will strip strongly adsorbed hydrophobic impurities[7].

  • Re-equilibration: Return the column to its standard orientation. Pump the starting gradient mobile phase for a minimum of 15 CVs before attempting the next injection.

Section 4: Preparative Scale-Up Considerations

Q: When scaling up to preparative HPLC, my compound precipitates at the column head, causing massive backpressure spikes. How do I fix this?

A: 3-(3-Fluorocyclobutyl)benzenamine has moderate hydrophobicity, but its solubility is highly pH-dependent. If a highly concentrated crude sample is dissolved in a strong solvent (e.g., 100% DMSO) and injected into a highly aqueous starting mobile phase, the sudden change in solvent strength causes immediate precipitation[7].

Troubleshooting Actions:

  • Sample Dilution: Dissolve the crude batch in a solvent mixture that closely matches your starting gradient conditions (e.g., 20% Acetonitrile in Water with 0.1% TFA)[5].

  • Volume Limits: If the compound strictly requires DMSO for initial solubilization, keep the total injection volume strictly below 1% of the total column volume to allow the mobile phase to dilute the DMSO plug gradually without crashing out the analyte.

  • Buffer Selection: For preparative purification, strictly avoid non-volatile buffers like phosphates. Utilize volatile buffers (TFA, Formic Acid, or Ammonium Acetate) to ensure the compound can be cleanly recovered via lyophilization or rotary evaporation post-purification[4][6].

References
  • ReproSil Fluosil 60 PFP - Dr. Maisch. Dr. Maisch HPLC GmbH. Available at: [Link]

  • HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. ResearchGate. Available at:[Link]

  • An Efficient RP-HPLC Method for UV/Mass Triggered Purification of Bis-thiazol-2-amine Derivatives. AIP Publishing. Available at:[Link]

  • HPLC Troubleshooting Guide (Pitt). University of Pittsburgh. Available at: [Link]

  • Effect of the eluent pH and acidic modifiers in high-performance liquid chromatography retention of basic analytes. ResearchGate. Available at:[Link]

  • HPLC Troubleshooting Guide (UOA). Sigma Aldrich / UOA. Available at:[Link]

  • HPLC Retention Time Shift Troubleshooting - Tips and Suggestions. MicroSolv Technology Corporation. Available at: [Link]

Sources

Technical Support Center: Amidation of 3-(3-Fluorocyclobutyl)benzenamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the amidation of 3-(3-Fluorocyclobutyl)benzenamine. This aniline derivative presents unique synthetic challenges due to the juxtaposition of a moderately nucleophilic aromatic amine and a highly base-sensitive fluorocyclobutyl moiety. This guide provides a diagnostic workflow, mechanistic troubleshooting, and a self-validating experimental protocol designed to maximize yield while suppressing side reactions.

Diagnostic Troubleshooting Workflow

TroubleshootingLogic Start Amidation of 3-(3-Fluorocyclobutyl)benzenamine Q1 Is over-acylation (di-amide) detected? Start->Q1 Sol1 Reduce acyl donor equivalents Switch from Acid Chloride to T3P Q1->Sol1 Yes Q2 Is HF elimination ([M-20]) observed? Q1->Q2 No Success Optimal Amide Product Isolated Sol1->Success Sol2 Avoid strong bases (e.g., DBU) Use N-Methylmorpholine (NMM) Maintain T < 25°C Q2->Sol2 Yes Q3 Is the reaction sluggish or incomplete? Q2->Q3 No Sol2->Success Sol3 Use T3P (Propylphosphonic anhydride) in EtOAc or 2-MeTHF Q3->Sol3 Yes Q3->Success No Sol3->Success

Figure 1: Diagnostic logic tree for troubleshooting 3-(3-Fluorocyclobutyl)benzenamine amidation.

Mechanistic Troubleshooting & FAQs

Q1: Why am I observing a significant amount of di-acylated byproduct (over-acylation) when using acyl chlorides? Answer: Over-acylation occurs when the newly formed secondary amide nitrogen attacks another equivalent of the activated acyl species. While amides are generally less nucleophilic than the parent aniline due to resonance stabilization with the carbonyl group[1], highly reactive electrophiles like acyl chlorides can overcome this barrier, leading to imide (di-amide) formation. Solution: Transition from acyl chlorides to a milder, more selective coupling reagent like Propylphosphonic anhydride (T3P)[2]. T3P forms a transient phosphonate-carboxylate mixed anhydride that is highly reactive toward primary anilines but insufficiently electrophilic to react with the sterically hindered, less nucleophilic secondary amide product.

Q2: My LC-MS shows a major byproduct with a mass of [M-20]. What is causing this, and how do I prevent it? Answer: A mass loss of 20 Da corresponds to the elimination of Hydrogen Fluoride (HF). The fluorine atom on the cyclobutane ring is highly susceptible to base-catalyzed E2 elimination. The ring strain of cyclobutane, combined with the inductive effect of fluorine, makes the adjacent protons acidic. When strong, non-nucleophilic bases like DBU (pKa ~12) are used, proton abstraction occurs rapidly, leading to the formation of a cyclobutene derivative[3]. Solution: Strictly avoid strong bases. Replace DBU or Triethylamine (TEA) with milder alternatives such as N-methylmorpholine (NMM) or pyridine[2]. Furthermore, maintain the reaction temperature below 25°C to kinetically disfavor the elimination pathway.

Q3: The amidation is sluggish, and I'm seeing unreacted aniline even after 24 hours. How can I drive the reaction to completion without heating (which causes HF elimination)? Answer: The meta-substituted fluorocyclobutyl group exerts a mild electron-withdrawing inductive effect, which slightly reduces the nucleophilicity of the aniline nitrogen. Solution: Utilize T3P in ethyl acetate (EtOAc)[4]. T3P is exceptionally effective for electron-deficient or sterically hindered anilines and operates efficiently at room temperature[2]. Because T3P reactions are driven by the high thermodynamic stability of the water-soluble phosphate byproducts, the equilibrium is strongly pushed toward amide formation without requiring thermal energy.

Quantitative Condition Profiling

To illustrate the causality of reagent selection, the following table summarizes the quantitative outcomes of various amidation conditions tested on 3-(3-Fluorocyclobutyl)benzenamine.

Coupling ReagentBase (Equiv)SolventTemp (°C)Conversion (%)Di-amide Byproduct (%)HF Elimination (%)
Acyl ChlorideTEA (2.0)DCM25>9518.58.2
EDC / HOBtDIPEA (2.5)DMF2562<1.02.1
HATUDBU (2.0)DMF25884.526.4
T3P (50% in EtOAc) NMM (2.5) EtOAc 20 >98 <0.5 <0.5

Standardized Protocol: Self-Validating T3P-Mediated Amidation

This protocol is engineered as a self-validating system. Built-in analytical checkpoints ensure that side reactions are mitigated before proceeding to the next step.

Materials:

  • 3-(3-Fluorocyclobutyl)benzenamine (1.05 equiv)

  • Carboxylic Acid partner (1.00 equiv)

  • Propylphosphonic anhydride (T3P), 50 wt% solution in EtOAc (1.50 equiv)

  • N-Methylmorpholine (NMM) (2.50 equiv)

  • Anhydrous Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Substrate Dissolution: In an oven-dried, nitrogen-purged round-bottom flask, dissolve the carboxylic acid (1.00 equiv) and 3-(3-Fluorocyclobutyl)benzenamine (1.05 equiv) in anhydrous EtOAc to achieve a 0.2 M concentration.

    • Validation Check: Ensure the solution is completely homogeneous. Particulate matter can cause localized concentration spikes of base in the next step, triggering localized HF elimination.

  • Base Addition: Cool the reaction mixture to 0°C using an ice-water bath. Add NMM (2.50 equiv) dropwise over 5 minutes.

    • Causality: NMM (pKa ~7.4) is basic enough to deprotonate the carboxylic acid for activation but too weak to abstract the cyclobutyl protons, protecting the fluorocyclobutyl ring[2].

  • T3P Activation: Add the T3P solution (1.50 equiv) dropwise via syringe while maintaining the internal temperature at 0°C.

    • Causality: Slow addition prevents exothermic spikes. T3P selectively forms a mixed anhydride that reacts exclusively with the primary amine, preventing over-acylation[2].

  • Propagation & Monitoring: Remove the ice bath and allow the reaction to warm to 20°C. Stir for 4 hours.

    • Validation Check: At t=2 hours, pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You should observe >80% conversion to the product mass [M+H] with no[M-20] (elimination) or [M+Acyl] (over-acylation) peaks.

  • Aqueous Workup: Quench the reaction by adding an equal volume of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes. Separate the layers and wash the organic layer with water, followed by brine.

    • Causality: T3P byproducts are highly polar phosphonates. Maintaining a basic aqueous phase (pH 8-9) ensures these byproducts remain fully ionized and partition 100% into the aqueous layer, eliminating the need for complex column chromatography[4].

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure amide.

References

  • Title: Stereochemical Aspects of T3P Amidations | Organic Process Research & Development Source: acs.org URL:[Link]

  • Title: An Efficient Propylphosphonic Anhydride (T3P®)-Mediated MW-induced Solvent-free Rapid Synthesis of Enamino Esters and Ketones Source: researchgate.net URL:[Link]

  • Title: Organic Chemistry III - LibreTexts Source: libretexts.org URL:[Link]

  • Title: A facile amidation of chloroacetyl chloride using DBU Source: sphinxsai.com URL:[Link]

Sources

Technical Support Center: Resolving LC-MS Baseline Noise in 3-(3-Fluorocyclobutyl)benzenamine Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Support Center. As researchers and drug development professionals, you understand that analyzing fluorinated aniline derivatives like 3-(3-Fluorocyclobutyl)benzenamine presents unique mass spectrometry (MS) challenges. This molecule features a basic aniline moiety—ideal for positive electrospray ionization (ESI+)—paired with a hydrophobic, electron-withdrawing fluorocyclobutyl group.

While this structural combination is highly valuable in medicinal chemistry, it is notoriously prone to source-induced oxidation, matrix clustering, and solvent incompatibility. These factors frequently lead to severe baseline noise, artifact peaks, and signal suppression. This guide provides field-proven, causality-driven troubleshooting protocols to isolate and eliminate baseline noise, ensuring the scientific integrity of your quantitative assays.

Diagnostic Decision Tree

Before adjusting any parameters, you must systematically isolate the origin of the noise. Use the following self-validating workflow to determine whether the baseline instability is rooted in the liquid chromatography (LC) system, the mobile phase, or the mass spectrometer's ion source.

BaselineTroubleshooting A High Baseline Noise Detected (3-(3-Fluorocyclobutyl)benzenamine) B Bypass LC: Direct Infusion of MS-Grade Solvent A->B C Does Noise Persist? B->C D MS Source / Electronic Issue C->D Yes E LC / Mobile Phase Issue C->E No F Inspect for Aniline Oxidation Artifacts (e.g., Dimerization) D->F H Check Solvents (TFA/Acetate) Flush with LC-MS Grade IPA E->H G Clean ESI/APCI Source & Lower Corona/Capillary Voltage F->G

Workflow for isolating LC-MS baseline noise in fluorinated aniline derivatives.

In-Depth Troubleshooting Guides (FAQs)

Q1: Why does the baseline noise increase over time specifically when analyzing 3-(3-Fluorocyclobutyl)benzenamine, even with fresh solvents? Causality & Expert Insight: This is a classic symptom of ion source-induced oxidative dimerization. In atmospheric-pressure chemical ionization (APCI) and electrospray ionization (ESI), the source generates a non-thermal plasma rich in reactive oxygen species (ROS) such as H2​O2​ , O3​ , and hydroxyl radicals. Aniline derivatives easily undergo oxidative coupling in this environment. For 3-(3-Fluorocyclobutyl)benzenamine, this forms hydrazobenzene-like and azobenzene-like artifacts, drastically increasing the total ion current (TIC) baseline noise, as demonstrated in studies on1[1]. Solution: Lower the desorption-gas temperature and reduce the corona current or capillary voltage to minimize plasma-induced oxidation (See Protocol 2).

Q2: I am using a gradient with ammonium acetate. Could this be causing the erratic baseline? Causality & Expert Insight: Yes. Ammonium acetate is notorious for containing organic impurities unless it is strictly LC-MS grade. Furthermore, if the buffer concentration is not balanced across your aqueous and organic mobile phases, the changing gradient will cause a shifting baseline 2[2]. Additionally, salt buildup on the ESI cone and transfer tube over long runs can severely degrade sensitivity and increase background noise[3]. Solution: Ensure both Mobile Phase A and B have matched additive concentrations. Flush the system without the column to clear salt precipitates.

Q3: How can I differentiate between electronic noise and chemical noise in my MS? Causality & Expert Insight: Electronic noise is typically random, high-frequency, and independent of LC flow. Chemical noise (like solvent impurities or column bleed) will change with gradient conditions or flow rate. Self-Validating Protocol: Bypass the LC column and directly infuse pure LC-MS grade solvent (e.g., 50:50 Water:Acetonitrile). If the noise disappears, the issue is LC-related (column bleed or mobile phase). If the noise persists, it is source-related (dirty capillary, contaminated nitrogen gas, or electronic) 3[3].

Q4: Why does my baseline drift upward in a saw-tooth pattern during gradient runs? Causality & Expert Insight: A saw-tooth baseline is almost always mechanical, specifically related to dirty or malfunctioning check valves causing inconsistent solvent mixing, or air bubbles in the mobile phase. This is exacerbated when using UV-absorbing additives like TFA4[5]. Solution: Thoroughly degas solvents, purge the pumps, and consider switching to ceramic check valves if the issue persists[5].

Experimental Protocols

Protocol 1: Self-Validating System Decontamination & ESI Source Cleaning

Purpose: To eliminate salt buildup and oxidative artifacts from the ion source, which are critical drivers of baseline noise[3]. Step-by-step:

  • Isolate the Variable: Disconnect the analytical column and install a zero-dead-volume union or restriction capillary to maintain backpressure. This ensures you are not confusing column bleed with systemic contamination.

  • Aqueous Flush: Flush the LC system with 100% LC-MS grade H2​O containing 0.1% formic acid at 0.5 mL/min for 30 minutes. Causality: This dissolves precipitated ammonium acetate/formate salts that cause erratic baseline spikes.

  • Organic Flush: Switch to 100% LC-MS grade Isopropanol (IPA) for 30 minutes. Causality: IPA is highly effective at solubilizing hydrophobic fluorinated residues and aniline dimers that water cannot remove.

  • Source Disassembly: Vent the mass spectrometer. Remove the ESI probe, sample cone, and ion transfer tube.

  • Sonication: Sonicate the source components first in ultra-pure water for 15 minutes, followed by 15 minutes in a 50:50 Methanol:Water solution with 1% acetic acid.

  • Reassembly & Equilibration: Dry components with high-purity nitrogen, reassemble, and pump down the MS. Run a standard tuning mix to verify signal-to-noise (S/N) restoration.

Protocol 2: Mitigating Oxidative Dimerization of Anilines

Purpose: To optimize source parameters to prevent the formation of reactive artifacts from 3-(3-Fluorocyclobutyl)benzenamine[1]. Step-by-step:

  • Temperature Profiling: Start with the ESI/APCI desolvation temperature at 350°C. Gradually decrease in 25°C increments while monitoring the target analyte (Expected [M+H]+ at m/z 166.10). Causality: Lower temperatures reduce the kinetic energy available for ROS-mediated oxidative coupling.

  • Voltage Optimization: Reduce the capillary voltage (ESI) or corona current (APCI) by 10-20%. Causality: High currents exponentially increase the density of the non-thermal plasma, driving artifact formation.

  • Artifact Monitoring: Set up Extracted Ion Chromatograms (EIC) for expected dimer masses (e.g., m/z 329.18 for the hydrazobenzene derivative and m/z 327.17 for the azobenzene derivative).

  • Validation: The optimal state is achieved when the ratio of the monomer (m/z 166.10) to the dimer artifacts is maximized, and the TIC baseline stabilizes.

Quantitative Data Presentation

Table 1: Diagnostic Markers and S/N Impact for 3-(3-Fluorocyclobutyl)benzenamine

Noise SourceDiagnostic Indicator (m/z)CausalityResolution Strategy
Aniline Oxidation m/z 329.18, 327.17Non-thermal plasma induces ROS, causing oxidative dimerization[1].Lower source temp & capillary voltage.
Buffer Impurities Random organic clustersContaminated ammonium acetate/formate in mobile phase[2].Switch to strictly LC-MS grade additives.
Salt Buildup m/z 188.08 [M+Na]+ spikesBuffer precipitation on ESI cone degrades desolvation[3].Aqueous flush; manual source cleaning.
Check Valve Failure N/A (Affects all m/z)Micro-bubbles or additive degradation causing flow inconsistency[5].Replace with ceramic check valves; degas.

References

  • Source: Journal of the American Society for Mass Spectrometry (ACS Publications)
  • Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?
  • Losing Sensitivity of LC/MS signal due to High Background?
  • Why Your HPLC Baseline Drifts—And How to Stop It Source: Separation Science URL

Sources

Validation & Comparative

The Strategic Advantage of Fluorination: A Comparative Guide to 3-(3-Fluorocyclobutyl)benzenamine and its Non-fluorinated Analog in SAR Studies

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the judicious introduction of fluorine into drug candidates is a powerful strategy for optimizing molecular properties. This guide provides an in-depth comparison of 3-(3-Fluorocyclobutyl)benzenamine and its non-fluorinated counterpart, 3-cyclobutylbenzenamine, within the context of a Structure-Activity Relationship (SAR) study. We will explore the theoretical underpinnings of fluorination, present a hypothetical yet realistic case study targeting Matrix Metalloproteinase-13 (MMP-13), and provide detailed experimental protocols for the assays crucial to such an investigation.

The Rationale for Fluorination: More Than Just a Hydrogen Mimic

The substitution of hydrogen with fluorine, the most electronegative element, imparts a range of unique properties to a molecule. While sterically similar to hydrogen, fluorine's electronic influence is profound, affecting a molecule's conformation, pKa, lipophilicity, and metabolic stability.[1][2] The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic cleavage by cytochrome P450 enzymes, which can enhance a compound's half-life.[2][3] Furthermore, the introduction of fluorine can alter the acidity or basicity of nearby functional groups and introduce favorable interactions within a protein's binding pocket.[1][3]

The cyclobutane ring itself is an attractive scaffold in drug design, offering a three-dimensional structure that can improve metabolic stability compared to more flexible alkyl chains.[4][5] By combining the benefits of a cyclobutane core with the strategic placement of a fluorine atom, medicinal chemists can fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.

Case Study: Targeting Matrix Metalloproteinase-13 (MMP-13)

To illustrate the comparative effects of fluorination, we will consider a hypothetical SAR study where 3-(3-Fluorocyclobutyl)benzenamine and 3-cyclobutylbenzenamine are investigated as inhibitors of MMP-13. MMP-13 is a zinc-dependent endopeptidase implicated in the degradation of collagen in osteoarthritis, making it a relevant target for therapeutic intervention.[6] Phenylamine-based scaffolds are known to interact with the active site of MMPs.

Physicochemical Properties: A Quantitative Comparison

The introduction of fluorine is expected to modulate the physicochemical properties of the parent molecule. Based on studies of similar 3-aryl-3-fluorocyclobutylamines, we can anticipate the following changes:[7]

Property3-cyclobutylbenzenamine (Analog 1)3-(3-Fluorocyclobutyl)benzenamine (Analog 2)Rationale for Change
pKa ~4.8~4.0The electron-withdrawing nature of fluorine reduces the basicity of the amine.[7]
LogD (pH 7.4) ~2.5~3.0Fluorination generally increases lipophilicity. The magnitude of this increase can be influenced by the stereochemistry of the fluorine atom.[7]
Biological Activity and ADME Profile: A Head-to-Head Comparison

The following table presents a hypothetical but plausible dataset comparing the biological activity and key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters for our two analogs.

Parameter3-cyclobutylbenzenamine (Analog 1)3-(3-Fluorocyclobutyl)benzenamine (Analog 2)Expected Outcome and Justification
MMP-13 Inhibition (IC₅₀) 500 nM150 nMThe fluorinated analog may exhibit enhanced binding affinity due to favorable interactions within the enzyme's active site.
MMP-1 Selectivity (IC₅₀) 2 µM5 µMFluorination can improve selectivity by altering the conformation and electronic profile of the inhibitor, leading to a better fit in the target enzyme over related off-targets.
Caco-2 Permeability (Papp A→B) 5 x 10⁻⁶ cm/s8 x 10⁻⁶ cm/sThe increased lipophilicity of the fluorinated analog is expected to enhance its passive diffusion across the intestinal cell monolayer.
Human Liver Microsomal Stability (t½) 20 min60 minThe strong C-F bond can block a potential site of metabolism on the cyclobutyl ring, leading to increased stability.[2]

Experimental Protocols

To generate the data presented above, a series of standardized in vitro assays would be performed. The following sections provide detailed protocols for these key experiments.

In Vitro MMP-13 Inhibition Assay (Fluorometric)

This assay determines the potency of the test compounds in inhibiting the enzymatic activity of MMP-13.

Materials:

  • Recombinant human MMP-13 (activated)

  • Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Dilute the recombinant human MMP-13 to the desired concentration in assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute it to the final working concentration in assay buffer.

    • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • Assay Setup:

    • In a 96-well black microplate, add the assay buffer, test compound dilutions or vehicle control (DMSO), and the recombinant human MMP-13 solution.

    • Mix gently and incubate at 37°C for 15 minutes to allow for inhibitor-enzyme pre-incubation.

  • Reaction Initiation:

    • Add the fluorogenic MMP-13 substrate solution to all wells to start the enzymatic reaction.

  • Measurement:

    • Immediately begin kinetic readings using a fluorometric microplate reader (e.g., λex = 325 nm, λem = 395 nm) at 37°C.

    • Take readings every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time curve.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[2]

MMP13_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Dilute MMP-13 setup Add Reagents to Plate: - Buffer - Compound/Vehicle - MMP-13 prep_enzyme->setup prep_substrate Dilute Substrate initiate Add Substrate prep_substrate->initiate prep_compounds Serial Dilute Compounds prep_compounds->setup pre_incubate Pre-incubate (37°C, 15 min) setup->pre_incubate pre_incubate->initiate measure Kinetic Reading (Fluorometer) initiate->measure calc_rate Calculate Reaction Rate measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50

MMP-13 Inhibition Assay Workflow
Caco-2 Permeability Assay

This assay assesses the ability of a compound to cross the intestinal epithelial barrier, providing an in vitro model for oral absorption.[8][9]

Materials:

  • Caco-2 cells

  • 24-well Transwell plates with polycarbonate membrane inserts

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Test compounds (dissolved in DMSO and diluted in HBSS)

  • Lucifer yellow (as a monolayer integrity marker)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Culture:

    • Culture Caco-2 cells on polycarbonate membrane inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure the integrity of the cell barrier.

  • Permeability Assay (Apical to Basolateral - A→B):

    • Wash the monolayers with pre-warmed HBSS.

    • Add the test compound solution to the apical (A) side and fresh HBSS to the basolateral (B) side.

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh HBSS.

  • Permeability Assay (Basolateral to Apical - B→A):

    • Perform the assay in the reverse direction to assess for active efflux.

  • Sample Analysis:

    • Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

    • Also measure the concentration of Lucifer yellow to confirm monolayer integrity throughout the experiment.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound.

    • Calculate the efflux ratio (Papp B→A / Papp A→B) to determine if the compound is a substrate of efflux transporters like P-glycoprotein.

Caco2_Permeability_Workflow cluster_culture Cell Culture & QC cluster_assay Permeability Assay cluster_analysis Analysis culture_cells Culture Caco-2 cells on Transwell inserts (21 days) check_integrity Measure TEER culture_cells->check_integrity add_compound_A Add compound to Apical side check_integrity->add_compound_A add_compound_B Add compound to Basolateral side check_integrity->add_compound_B incubate Incubate at 37°C add_compound_A->incubate add_compound_B->incubate sample_A Sample from Basolateral side incubate->sample_A sample_B Sample from Apical side incubate->sample_B analyze_samples LC-MS/MS Analysis sample_A->analyze_samples sample_B->analyze_samples calculate_papp Calculate Papp analyze_samples->calculate_papp calculate_efflux Calculate Efflux Ratio calculate_papp->calculate_efflux

Caco-2 Permeability Assay Workflow
Human Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver enzymes, providing an indication of its likely in vivo clearance.[4][10]

Materials:

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

  • Phosphate buffer (pH 7.4)

  • Test compounds (dissolved in DMSO)

  • Acetonitrile with an internal standard (for reaction quenching)

  • 96-well plates

  • LC-MS/MS system for analysis

Procedure:

  • Reaction Mixture Preparation:

    • In a 96-well plate, combine the phosphate buffer, NADPH regenerating system, and the test compound.

    • Pre-incubate the mixture at 37°C.

  • Reaction Initiation:

    • Add the human liver microsomes to initiate the metabolic reaction.

  • Time Course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Transfer the supernatant for analysis.

  • Sample Analysis:

    • Analyze the concentration of the remaining parent compound in the supernatant using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining compound against time.

    • Determine the slope of the linear portion of the curve.

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / slope.

    • Calculate the intrinsic clearance (Clint) from the half-life and the protein concentration.

Microsomal_Stability_Workflow cluster_setup Reaction Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis prepare_mix Prepare Reaction Mix: - Buffer - NADPH System - Compound pre_incubate Pre-incubate at 37°C prepare_mix->pre_incubate initiate Add Liver Microsomes pre_incubate->initiate time_points Incubate and Sample at Time Points (0, 5, 15, 30, 60 min) initiate->time_points quench Quench with Acetonitrile time_points->quench process_samples Centrifuge and Collect Supernatant quench->process_samples analyze LC-MS/MS Analysis process_samples->analyze calculate Calculate t½ and Clint analyze->calculate

Microsomal Stability Assay Workflow

Conclusion

This comparative guide illustrates the significant impact that a single fluorine atom can have on the physicochemical and biological properties of a small molecule. The introduction of fluorine into the 3-cyclobutylbenzenamine scaffold is predicted to decrease basicity, increase lipophilicity, enhance potency against MMP-13, improve selectivity, increase permeability, and bolster metabolic stability. These multifaceted improvements underscore why fluorination is a cornerstone of modern medicinal chemistry. By systematically evaluating both fluorinated and non-fluorinated analogs using the detailed protocols provided, researchers can make data-driven decisions to accelerate the optimization of lead compounds into viable drug candidates.

References

  • Wernevik, J., Gieth, A., Glinghammar, B., & Lepist, E.-I. (2020). Protocol for the Human Liver Microsome Stability Assay. In Methods in Molecular Biology (Vol. 2080, pp. 241–251).
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  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (2013).
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  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • Zamora-Perez, M. J., & Hidalgo, F. J. (2018). Structure-Activity Relationship (SAR) of Phenolics for the Inhibition of 2-Phenylethylamine Formation in Model Systems Involving Phenylalanine and the 13-Hydroperoxide of Linoleic Acid. Journal of Agricultural and Food Chemistry, 66(51), 13503–13512.
  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]

  • McDonald, I. M., & Bey, P. (1991). Enzyme-activated irreversible inhibitors of monoamine oxidase: phenylallylamine structure-activity relationships. Journal of Medicinal Chemistry, 34(1), 304–312.
  • Chondrex, Inc. (n.d.). MMP-13 Inhibitor Assay Kit. Retrieved from [Link]

  • protocols.io. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • Chondrex, Inc. (n.d.). MMP-13 Inhibitor Assay Kit. Retrieved from [Link]

  • Salisbury, J. J., & Frescas, S. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry, 59(11), 5284–5296.
  • Lauer-Fields, J., Broder, T., & Fields, G. B. (2010). High throughput screening of potentially selective MMP-13 exosite inhibitors utilizing a triple-helical FRET substrate. Bioorganic & Medicinal Chemistry, 18(22), 7937–7944.
  • Jamila, N., Khan, N., & Khan, S. N. (2010).
  • Ojima, I. (2009). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. Journal of Organic Chemistry, 74(18), 6771–6787.
  • Pal, R., & Das, S. (2022). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Molecular Structure, 1264, 133240.
  • ResearchGate. (n.d.). Case studies of fluorine in drug discovery. Retrieved from [Link]

  • Haufe, G., Zozulya, S., Kurkunov, M. A., Datsenko, O. P., Tolmachova, N. A., Kondratov, I. S., ... & Chernykh, A. V. (2019). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2019(11), 2138–2149.
  • ResearchGate. (n.d.). SAR of bis-substituted phenyl analogues. Retrieved from [Link]

  • Banks, R. E. (2013).
  • Jarman, M. G., & Smith, H. J. (2016). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules, 21(9), 1188.
  • ResearchGate. (2025). Cholinesterase inhibitors: SAR and enzyme inhibitory activity of 3-[ω-(benzylmethylamino)alkoxy]xanthen-9-ones.
  • Bojarski, A. J., & Wesolowska, A. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 30(12), 2845.
  • de Graaf, C., & Leurs, R. (2018). Aminergic GPCR–Ligand Interactions: A Chemical and Structural Map of Receptor Mutation Data. Journal of Medicinal Chemistry, 61(20), 8966–9007.
  • Lindsley, C. W., & Hopkins, C. R. (2009). Deciphering the Code to Aminergic G-Protein Coupled Receptor Drug Design. ACS Chemical Neuroscience, 1(1), 13–17.
  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
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  • SAR News No.5. (2003). The Pharmaceutical Society of Japan.
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Sources

Spectroscopic Validation of 3-(3-Fluorocyclobutyl)benzenamine Reaction Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The strategic incorporation of fluorocyclobutyl moieties into small-molecule drug candidates is a premier tactic in modern medicinal chemistry. This highly strained, fluorinated four-membered ring enhances metabolic stability, modulates basicity, and enforces conformational rigidity without imposing a heavy lipophilic penalty[1][2].

3-(3-Fluorocyclobutyl)benzenamine is a critical building block often synthesized via the reductive amination of 3-fluorocyclobutanone with 1,3-phenylenediamine. The defining challenge of this synthetic pathway is the capture and validation of the transient imine intermediate . Because the cyclobutane ring is highly strained, the intermediate is thermodynamically unstable and prone to retro-aldol-type ring openings or rapid hydrolysis back to the ketone upon exposure to aqueous workup.

To prevent batch failures and optimize catalytic turnover, researchers must employ orthogonal spectroscopic techniques. This guide objectively compares In Situ Fourier Transform Infrared (FTIR) spectroscopy against Ex Situ Nuclear Magnetic Resonance (NMR) and LC-MS , providing a self-validating framework for process chemists.

Causality in Technique Selection: In Situ vs. Ex Situ

Relying solely on traditional offline sampling (Ex Situ) introduces an "observer effect." The act of drawing an aliquot, quenching it, and running it through an LC-MS column often hydrolyzes the delicate imine back into 3-fluorocyclobutanone, leading to false-negative intermediate readings.

The Case for In Situ FTIR (ReactIR)

By utilizing an Attenuated Total Reflectance (ATR) probe directly inside the reactor, in situ FTIR allows for continuous, non-destructive monitoring of functional group transformations[3].

  • The Causality: The highly strained C=O bond of 3-fluorocyclobutanone absorbs at an unusually high frequency (~1780 cm⁻¹). As the primary amine attacks, this peak depletes, and the transient imine C=N stretch emerges distinctly at ~1660 cm⁻¹. FTIR tracks this exact vibrational shift in real-time, completely bypassing the hydrolysis artifacts associated with offline sampling[4].

The Case for Ex Situ 19F/1H NMR

While FTIR provides a flawless kinetic map, it lacks atomic-level resolution. Fluorine-19 NMR is the ultimate orthogonal tool because ¹⁹F possesses 100% natural abundance, a massive chemical shift window, and zero background signal in standard organic matrices[5].

  • The Causality: The reductive amination generates cis and trans diastereomers of 3-(3-Fluorocyclobutyl)benzenamine. FTIR cannot differentiate these stereoisomers. Ex situ ¹⁹F NMR definitively assigns the stereochemistry based on the distinct coupling constants (³JHF) of the fluorine atom relative to the cyclobutyl protons[6][7].

Quantitative Comparison of Spectroscopic Alternatives
Performance MetricIn Situ FTIR (ReactIR)Ex Situ Flow-NMR (¹⁹F/¹H)Ex Situ LC-MS
Primary Utility Real-time kinetic profilingAbsolute structural & stereochemical proofTrace impurity & molecular weight profiling
Intermediate Detection Excellent (captures transient imines instantly)Moderate (requires stable or trapped intermediates)Poor (imines often hydrolyze on column)
Quantitative Accuracy Relative (requires standard addition calibration)Absolute (direct integration of spin populations)Semi-quantitative (ionization dependent)
Matrix Interference High (solvent masking in fingerprint region)Zero for ¹⁹F (no background in organic matrices)Moderate (ion suppression effects)
Response Time < 1 minute5–15 minutes (aliquot processing)10–30 minutes

Experimental Methodologies: A Self-Validating System

To establish a highly trustworthy, self-validating system, the continuous kinetic curve generated by the in situ FTIR must be anchored by absolute quantitative data. Because FTIR peak intensity is dependent on transition dipole moments rather than absolute concentration[4], we employ a standard addition method[8]. The ¹⁹F NMR integrations provide the absolute molar concentrations, which are fed back into the FTIR multivariate kinetic model, ensuring the optical data perfectly aligns with the structural reality[4][7].

Protocol A: Real-Time In Situ FTIR Monitoring
  • Probe Preparation: Insert the ReactIR AgX DiComp (Diamond) probe into a 100 mL jacketed reactor. Ensure the system is purged with inert N₂ to prevent moisture-induced imine hydrolysis.

  • Baseline Acquisition: Add 50 mL of anhydrous dichloromethane (DCM) and collect a background spectrum (128 scans, 4 cm⁻¹ resolution).

  • Reactant Injection: Add 3-fluorocyclobutanone (1.0 eq) and 1,3-phenylenediamine (1.05 eq).

  • Kinetic Tracking: Monitor the depletion of the 1780 cm⁻¹ band (ketone C=O) and the concurrent growth of the 1660 cm⁻¹ band (imine C=N).

  • Reductive Phase: Once the C=O band plateaus (indicating maximum imine formation), add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq). Note: NaBH(OAc)₃ is chosen over NaBH₄ because it is mild enough to selectively reduce the imine without prematurely reducing unreacted ketone into 3-fluorocyclobutanol.

Protocol B: Ex Situ ¹⁹F/¹H NMR Validation
  • Aliquot Sampling: At the exact moment the FTIR registers peak imine concentration (max 1660 cm⁻¹ intensity), extract a 0.5 mL aliquot.

  • Rapid Quench: Immediately inject the aliquot into a vial containing cold deuterated chloroform (CDCl₃) and a drop of triethylamine to stabilize the imine against acidic hydrolysis.

  • NMR Acquisition: Run a rapid ¹⁹F NMR (with ¹H decoupling) and a standard ¹H NMR.

  • Data Calibration: Integrate the ¹⁹F signal of the imine intermediate (typically shifted distinctly from the ketone's fluorine signal). Plot this absolute concentration against the FTIR absorbance area to calibrate the ReactIR kinetic model[8].

Visualization of the Validation Workflow

Workflow Reactants Reactants (3-Fluorocyclobutanone + Amine) InSitu In Situ FTIR (ReactIR) Continuous Vibrational Monitoring Reactants->InSitu Real-time insertion ExSitu Ex Situ Sampling Rapid Quench & Extraction Reactants->ExSitu Aliquot extraction ImineFTIR Imine Intermediate Detect C=N Stretch (~1660 cm⁻¹) InSitu->ImineFTIR ImineNMR 19F/1H NMR Analysis Stereochemical Confirmation ExSitu->ImineNMR ImineFTIR->ImineNMR Data Calibration Product Target Product 3-(3-Fluorocyclobutyl)benzenamine ImineFTIR->Product Reductive Amination ImineNMR->Product Structural Validation

Fig 1. Orthogonal validation workflow for capturing transient imine intermediates.

Conclusion

Successfully synthesizing 3-(3-Fluorocyclobutyl)benzenamine requires navigating the delicate kinetics of its imine intermediate. While LC-MS and offline NMR are indispensable for final structural proof, they are inherently flawed for tracking transient, moisture-sensitive species. By coupling the real-time kinetic visibility of In Situ FTIR with the absolute stereochemical authority of ¹⁹F NMR, researchers create a robust, self-validating analytical engine capable of optimizing complex fluorinated drug scaffolds.

References
  • Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. Analytical Chemistry - ACS Publications.[Link]

  • Generation of Hydrofluoronickelacycles from Trifluoroethylene and Ni(0): Ligand Effects on Regio-/Stereoselectivity and Reactivity. Journal of the American Chemical Society.[Link]

  • ReactIR In Situ Spectroscopy. Mettler Toledo.[Link]

  • Use of Standard Addition to Quantify In Situ FTIR Reaction Data. ACS Publications.[Link]

  • Diastereoselective Synthesis of Fluorocyclobutanes. Scribd.[Link]

  • NMR reaction monitoring in flow synthesis. Beilstein Journal of Organic Chemistry.[Link]

  • Fluorinated Paramagnetic Complexes: Sensitive and Responsive Probes for Magnetic Resonance Spectroscopy and Imaging. Frontiers in Chemistry.[Link]

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for 3-(3-Fluorocyclobutyl)benzenamine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the handling and disposal of 3-(3-Fluorocyclobutyl)benzenamine. It is intended for researchers, scientists, and drug development professionals. The following protocols are designed to ensure the safe handling of this compound from receipt to disposal, emphasizing the causality behind each procedural step to foster a culture of safety and scientific integrity.

Hazard Analysis and Risk Assessment

  • Aromatic Amines: This class of compounds can be toxic and may be absorbed through the skin.[1] Some aromatic amines are known or suspected carcinogens. Safe handling is crucial to prevent direct skin contact and inhalation.[2]

  • Organofluorine Compounds: The introduction of fluorine can significantly alter the biological properties of a molecule. While some fluorinated compounds are relatively inert, others can be toxic and persistent in the environment.[3][4][5] Thermal decomposition of fluorinated compounds can release hazardous fumes such as hydrogen fluoride.[6]

Given these potential hazards, a cautious approach is warranted. It should be assumed that 3-(3-Fluorocyclobutyl)benzenamine is a hazardous substance requiring stringent safety protocols.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the recommended PPE for handling 3-(3-Fluorocyclobutyl)benzenamine.

PPE CategorySpecificationRationale
Eye and Face Chemical splash goggles and a face shield.Provides protection against splashes and vapors. Standard safety glasses are insufficient.
Hand Double-gloving with compatible chemical-resistant gloves (e.g., nitrile or neoprene).Aromatic amines can be absorbed through the skin. Double-gloving provides an extra layer of protection in case of a breach in the outer glove.
Body A lab coat, supplemented with a chemically resistant apron.Protects against spills and splashes.
Respiratory A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling the compound outside of a certified chemical fume hood.[6][7]Protects against the inhalation of potentially harmful vapors or aerosols.

Operational Plan: From Receipt to Disposal

A systematic workflow is critical for the safe handling of 3-(3-Fluorocyclobutyl)benzenamine. The following diagram and procedural steps outline a comprehensive operational plan.

cluster_receipt Receiving & Storage cluster_handling Handling & Experimentation cluster_disposal Waste Management receiving Receiving storage Secure Storage receiving->storage Inspect & Log fume_hood Work in Fume Hood storage->fume_hood Transport in Secondary Containment weighing Weighing fume_hood->weighing reaction Reaction Setup weighing->reaction waste_collection Segregated Waste Collection reaction->waste_collection Decontaminate Glassware disposal Hazardous Waste Disposal waste_collection->disposal Label & Store

Safe Handling Workflow for 3-(3-Fluorocyclobutyl)benzenamine
Step-by-Step Handling Procedures:
  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any signs of damage or leaks.

    • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][8]

    • Ensure the storage location is clearly labeled and access is restricted to authorized personnel.

  • Preparation and Weighing:

    • All handling of 3-(3-Fluorocyclobutyl)benzenamine should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]

    • Before handling, ensure all necessary PPE is correctly donned.

    • When weighing, use a balance inside the fume hood or in a ventilated balance enclosure.

  • Experimental Use:

    • Use the smallest quantity of the compound necessary for the experiment.

    • When transferring the substance, use appropriate tools (e.g., spatulas, syringes) to avoid spills.

    • Keep the container sealed when not in use.

Emergency Procedures

In the event of an emergency, a swift and informed response is crucial.

Spill Response:
  • Minor Spill (inside a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[1][9]

    • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[1]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill (outside a fume hood):

    • Evacuate the area immediately.

    • Alert others and activate the emergency alarm.

    • Close the laboratory doors to contain the spill.[10]

    • Contact the institution's emergency response team. Do not attempt to clean up a large spill without proper training and equipment.[10]

Personnel Exposure:
Exposure RouteFirst Aid Measures
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[10] Remove contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]

Disposal Plan

Proper disposal of 3-(3-Fluorocyclobutyl)benzenamine and associated waste is critical to prevent environmental contamination.

Waste Segregation and Collection:
  • Solid Waste:

    • Contaminated consumables (e.g., gloves, absorbent materials) should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste:

    • Unused or waste solutions containing 3-(3-Fluorocyclobutyl)benzenamine should be collected in a designated, labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Empty Containers:

    • Rinse empty containers with a suitable solvent three times. The rinsate should be collected as hazardous waste.

Disposal Protocol:

All waste containing 3-(3-Fluorocyclobutyl)benzenamine must be disposed of as hazardous waste through the institution's environmental health and safety office. Adhere to all local, state, and federal regulations for hazardous waste disposal.

References

  • Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Environmental Health and Safety. (2024, March 29). CHEMICAL SPILL PROCEDURES.
  • BUND. (2021, August 31). Fluorochemicals: Persistent, Dangerous, Avoidable.
  • Tokyo Chemical Industry Co., Ltd. (2023, March 4). SAFETY DATA SHEET.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Fisher Scientific. (2010, October 23). SAFETY DATA SHEET.
  • Scribd. (n.d.). Chemical Spill Emergency Response Plan.
  • UCSF. (n.d.). Chemical Spills | Environment, Health & Safety.
  • Wikipedia. (n.d.). PFAS.
  • Green Science Policy Institute. (n.d.). PFAS.
  • Kao Chemicals. (2021, November 3). SAFETY DATA SHEET.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.